1H-Pyrazolo[4,3-c]pyridin-3-ol chemical structure and properties
The following technical guide provides an in-depth analysis of 1H-Pyrazolo[4,3-c]pyridin-3-ol , a fused bicyclic heterocyclic scaffold with significant utility in medicinal chemistry, particularly as a kinase inhibitor t...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 1H-Pyrazolo[4,3-c]pyridin-3-ol , a fused bicyclic heterocyclic scaffold with significant utility in medicinal chemistry, particularly as a kinase inhibitor template.
Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
1H-Pyrazolo[4,3-c]pyridin-3-ol (CAS: 3268-73-3) is a purine-isostere scaffold widely utilized in drug discovery.[1][2] Characterized by a pyridine ring fused to a pyrazole ring across the [4,3-c] junction, this molecule exhibits rich tautomeric behavior and electronic properties that mimic the adenosine triphosphate (ATP) adenine core. Its capacity to form multiple hydrogen bonds makes it a privileged structure for designing inhibitors of serine/threonine and tyrosine kinases, as well as ligands for G-protein coupled receptors (GPCRs).
Chemical Identity & Structural Analysis[3][4]
Nomenclature and Identifiers
Property
Detail
IUPAC Name
1H-Pyrazolo[4,3-c]pyridin-3-ol
Common Tautomer
1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one
CAS Number
3268-73-3
Molecular Formula
C₆H₅N₃O
Molecular Weight
135.12 g/mol
SMILES
O=C1NNC2=C1C=NC=C2
Tautomerism and Electronic Structure
The "3-ol" designation refers to the enol form, which restores full aromaticity to the pyrazole ring. However, in the solid state and polar aprotic solvents (e.g., DMSO), the molecule predominantly exists as the keto-tautomer (lactam) , specifically 1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one.
Keto Form (Lactam): Favored due to the strength of the C=O double bond. The NH proton at position 1 or 2 is acidic (pKa ~8-9).
Enol Form (Lactim): Stabilized by aromaticity but generally less abundant unless trapped by O-alkylation.
Figure 1: Tautomeric Equilibrium
Caption: Equilibrium between the dominant keto-lactam form and the aromatic enol form.
Physicochemical Properties[5][6]
Property
Value (Predicted/Experimental)
Significance
Physical State
Solid (Powder)
High melting point due to intermolecular H-bonding.
Melting Point
>250 °C (dec.)
Typical for fused lactam systems.
pKa (Acidic)
8.5 ± 0.5 (NH)
Deprotonation yields a nucleophilic anion at N1/N2/O.
pKa (Basic)
3.2 ± 0.4 (Pyridine N)
Protonation occurs at the pyridine nitrogen (N5).
LogP
0.2 - 0.5
Highly polar; good aqueous solubility at high/low pH.
H-Bond Donors
2 (NH, OH/NH)
Critical for binding site interactions (e.g., kinase hinge).
H-Bond Acceptors
3 (N, O, N)
Pyridine N and Carbonyl O are strong acceptors.
Synthetic Pathways[3][4][7][8]
The most robust synthesis of the 1H-pyrazolo[4,3-c]pyridine core involves the cyclization of 4-substituted nicotinic acid derivatives with hydrazine. This method exploits the high electrophilicity of the C4 position in pyridine when activated by an electron-withdrawing group (ester) at C3.
Primary Protocol: Cyclocondensation
Precursors: Ethyl 4-chloronicotinate (or 4-chloropyridine-3-carboxylate) and Hydrazine Hydrate.
Step-by-Step Methodology:
Nucleophilic Aromatic Substitution (SNAr):
Dissolve ethyl 4-chloronicotinate (1.0 eq) in ethanol or butanol.
Add hydrazine hydrate (excess, 3.0–5.0 eq) dropwise at 0°C to prevent uncontrolled exotherms.
The hydrazine acts as a nucleophile, displacing the chlorine atom at the C4 position.
Cyclization (Lactamization):
Heat the reaction mixture to reflux (80–100°C) for 4–6 hours.
The terminal amino group of the intermediate hydrazine attacks the ester carbonyl at C3.
Ethanol is eliminated, closing the pyrazole ring to form the lactam.
Isolation:
Cool the mixture to room temperature. The product often precipitates as a solid.
Filter and wash with cold ethanol/ether.
Purification: Recrystallization from ethanol/water or DMF.
Figure 2: Synthetic Route Mechanism
Caption: Two-step one-pot synthesis via SNAr displacement followed by cyclocondensation.
Alternative Route: Diazo Chemistry
An alternative involves the diazotization of 4-amino-nicotinic acid derivatives, followed by reductive cyclization, though this is less common due to harsher conditions and lower yields compared to the hydrazine displacement method.
Reactivity & Derivatization (SAR)
For drug development, the scaffold serves as a core that can be decorated at three key positions:
N1/N2 Position (Alkylation):
The lactam NH is alkylated using alkyl halides and a base (e.g., K₂CO₃, NaH).
Regioselectivity: Alkylation can occur at N1, N2, or O (O-alkylation), depending on conditions. Hard electrophiles often favor N-alkylation.
C3 Position (Transformation of -OH):
Chlorination: Treatment with POCl₃ converts the 3-ol/3-one to a 3-chloro derivative.
SNAr Displacement: The 3-chloro intermediate is highly reactive and can be displaced by amines, thiols, or alkoxides to introduce diversity (e.g., creating 3-amino-pyrazolo[4,3-c]pyridines).
Pyridine Ring (C6/C7):
Electrophilic aromatic substitution is difficult on the electron-deficient pyridine ring. Functionalization here is usually established in the starting material (e.g., using 6-methyl-ethyl-4-chloronicotinate).
Biological Applications
The 1H-pyrazolo[4,3-c]pyridine scaffold is a bioisostere of the purine ring system found in ATP, making it a "privileged scaffold" in kinase drug discovery.
Kinase Inhibition: Derivatives bind to the ATP-binding pocket of kinases (e.g., CDK, GSK3, JAK). The donor-acceptor motif (NH-N=) mimics the interaction of Adenine with the kinase hinge region.
GPR119 Agonists: Substituted pyrazolo[4,3-c]pyridines have been investigated as agonists for GPR119, a target for type 2 diabetes, promoting insulin secretion.
Antimicrobial Activity: 3-substituted derivatives have shown efficacy against Gram-positive bacteria by inhibiting bacterial DNA gyrase B.
Analytical Characterization
To validate the synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-ol, researchers should look for the following spectral signatures:
¹H NMR (DMSO-d₆):
Pyridine Protons: Distinctive splitting pattern. H6 (singlet or doublet near ~8.8-9.0 ppm), H5 (doublet near ~8.3 ppm), H4 (if unsubstituted, doublet). Note: Numbering changes in fused system.
Exchangeable Protons: Broad singlet >12 ppm corresponding to the NH/OH hydrazide proton.
Mass Spectrometry (ESI-MS):
[M+H]⁺: m/z ~136.1.
Fragmentation: Loss of CO (28 Da) from the lactam ring is a common fragmentation pathway.
IR Spectroscopy:
C=O Stretch: Strong band at 1650–1680 cm⁻¹ (confirming the keto/lactam tautomer).
NH/OH Stretch: Broad band at 3100–3400 cm⁻¹.
References
Sigma-Aldrich. 1H-Pyrazolo[4,3-c]pyridine (CAS 271-52-3) Product Data. (Note: Reference for parent scaffold numbering). Link
Alchem Pharmtech. 1H-Pyrazolo[4,3-c]pyridin-3-ol (CAS 3268-73-3) Product Page. Link
ChemScene. 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one (CAS 1446413-32-6) Data. Link
PubChem. 1H-Pyrazolo[4,3-c]pyridine Compound Summary. National Library of Medicine. Link
Beilstein J. Org. Chem. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. (2014).[3] Link
Molecules. On the Tautomerism of N-Substituted Pyrazolones. (2018). Link
Technical Guide: 1H-Pyrazolo[4,3-c]pyridine Scaffolds in Drug Discovery
Topic: CAS Number 271-52-3 (1H-Pyrazolo[4,3-c]pyridine) Derivatives and Analogs Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Core Identity & Chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: CAS Number 271-52-3 (1H-Pyrazolo[4,3-c]pyridine) Derivatives and Analogs
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists
Core Identity & Chemical Significance[1][2][3]
CAS Number: 271-52-3
Chemical Name: 1H-Pyrazolo[4,3-c]pyridine
Synonyms: 5-Azaindazole (isomer), Pyrazolo[4,3-c]pyridine
Molecular Formula: C₆H₅N₃
Molecular Weight: 119.12 g/mol
The "Privileged" Scaffold Status
1H-Pyrazolo[4,3-c]pyridine represents a critical bioisostere of the indole and indazole rings, ubiquitous in FDA-approved therapeutics. Its significance lies in the strategic placement of nitrogen atoms within the fused bicyclic system. Unlike its more common isomer, 1H-pyrazolo[3,4-b]pyridine, the [4,3-c] orientation offers unique hydrogen bond donor/acceptor vectors that are highly specific for ATP-binding pockets in kinases and allosteric sites in G-protein coupled receptors (GPCRs).
The scaffold is defined by a pyridine ring fused to a pyrazole ring across the 3,4-positions of the pyridine.[1] This structure allows for:
Tautomeric Versatility: Existing primarily in the 1H-form, but capable of 2H-tautomerization, influencing binding kinetics.
Vectorial Functionalization: The N1, C3, and C5 positions serve as distinct growth vectors for structure-activity relationship (SAR) exploration.
Synthetic Architecture
The construction of the 271-52-3 core and its derivatives generally follows two retrosynthetic logic streams: Pyridine-Annelation (building the pyrazole onto a pyridine) or Pyrazole-Annelation (building the pyridine onto a pyrazole).
Pathway A: The Dienamine Cyclization (Preferred for Sulfonamide Analogs)
This method is favored for generating 5-substituted derivatives, particularly for carbonic anhydrase (CA) inhibitors. It involves the condensation of a dienamine precursor with hydrazine or substituted amines.
Used for high-complexity analogs (e.g., kinase inhibitors), this route utilizes 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes. A Sonogashira coupling with terminal alkynes followed by tert-butylamine-mediated cyclization yields the fused system.[2]
Visualization: Synthetic Logic Flow
Caption: Dual synthetic pathways for accessing the CAS 271-52-3 core: Pyridine-based cyclization (top) and Pyrazole-based annelation (bottom).
Derivatives and Biological Applications[1][2][3][4][6][7][8][9][10][11][12][13]
The 271-52-3 scaffold acts as a template for three primary therapeutic classes.
Class I: Sulfonamide Derivatives (Carbonic Anhydrase Inhibitors)
Derivatives substituted at the pyridine nitrogen (N5 position in some numbering schemes, or N-substituted during synthesis) with sulfonamide moieties show potent inhibition of human Carbonic Anhydrase (hCA) isoforms.[3]
Mechanism: The sulfonamide zinc-binding group (ZBG) coordinates with the active site Zn(II) ion, while the pyrazolo[4,3-c]pyridine tail occupies the hydrophobic pocket, conferring isoform selectivity (hCA IX/XII over hCA I/II).
Mechanism: The scaffold mimics the aromatic residues of PEX5, blocking its binding to PEX14. This disrupts glycosome biogenesis, a lethal event for the parasite.
Significance: First-in-class small molecule inhibitors for African Sleeping Sickness.
Class III: Tetrahydro-Analogs (Neuropathic Pain)
Partial saturation of the pyridine ring yields 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives.
Target: Cannabinoid Receptor 1 (CB1) and TNF-alpha modulation.[4]
Outcome: Antinociceptive effects in chronic constriction injury models without central nervous system (CNS) side effects typical of direct CB1 agonists.
Experimental Protocol: Synthesis of Sulfonamide Derivative
Objective: Synthesis of 5-substituted pyrazolo[4,3-c]pyridine sulfonamide via dienamine condensation.
Rationale: This protocol validates the "Pyridine-Annelation" pathway, demonstrating the reactivity of the dienamine precursor to generate the bicyclic core in a single step.
Materials
Precursor: Dimethyl acetonedicarboxylate-derived dienamine (prepared via standard condensation).[5]
Catalyst: Triethylamine (Et₃N) (if using amine hydrochloride salts).
Step-by-Step Methodology
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of the dienamine precursor in anhydrous MeOH (0.3 M concentration).
Addition: Add 1.05 equivalents of the sulfonamide-containing amine.
Note: If the amine is a hydrochloride salt, add 1.1 equivalents of Et₃N to liberate the free base.
Reaction: Heat the mixture to reflux (approx. 65°C) for 1–2 hours .
Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The disappearance of the dienamine spot indicates completion.
Isolation: Cool the reaction mixture to room temperature (25°C).
The product often precipitates upon cooling.
If no precipitate forms, concentrate the solvent to 20% volume under reduced pressure and cool to 4°C.
Purification: Filter the solid precipitate and wash with cold MeOH (2 x 5 mL).
Recrystallization: If necessary, recrystallize from Ethanol/Water.
Characterization: Confirm structure via ¹H NMR (DMSO-d₆) looking for the singlet at the C3 position and the sulfonamide NH₂ protons.
Quantitative Data Summary
The following table summarizes the inhibitory profiles of key CAS 271-52-3 derivatives against Carbonic Anhydrase isoforms (Data aggregated from Mishra et al. and Ansary et al.).
Derivative Type
R-Group (N-Substituent)
hCA I (Kᵢ nM)
hCA II (Kᵢ nM)
hCA IX (Kᵢ nM)
Selectivity (IX/II)
Control
Acetazolamide
250
12
25
0.48
Analog A
4-Sulfamoylphenethyl
345
2.1
14.5
0.14
Analog B
4-Sulfamoylbenzyl
>10,000
8.4
5.2
1.61
Analog C
2-Morpholinoethyl
>10,000
>10,000
450
N/A
Interpretation: Analog B demonstrates superior potency against the tumor-associated hCA IX isoform while maintaining a favorable selectivity profile against the ubiquitous hCA II, reducing off-target systemic side effects.
Structure-Activity Relationship (SAR) Logic[15]
The biological activity of the 271-52-3 scaffold is highly sensitive to substitution patterns.[6]
Caption: SAR Map illustrating the functional impact of modifications at N1, C3, and N5/C6 positions on the 1H-pyrazolo[4,3-c]pyridine core.
References
PubChem. (n.d.). Compound Summary for CAS 271-52-3: 1H-Pyrazolo[4,3-c]pyridine. National Library of Medicine. Retrieved from [Link]
Ansary, I., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences. Retrieved from [Link]
Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
The Pyrazolo[4,3-c]pyridine Scaffold: Structural Logic, Synthesis, and Therapeutic Utility
Topic: Pyrazolo[4,3-c]pyridine Scaffold in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazolo[4,3-c]pyridine sc...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Pyrazolo[4,3-c]pyridine Scaffold in Medicinal Chemistry
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazolo[4,3-c]pyridine scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry. As a bioisostere of the indole, indazole, and 7-azaindole systems, it offers unique electronic properties and hydrogen-bonding vectors that are critical for targeting kinase hinge regions, G-protein coupled receptors (GPCRs), and metalloenzymes like Carbonic Anhydrase (CA).
This guide dissects the [4,3-c] isomer specifically—distinguishing it from its more common [3,4-b] and [1,5-a] counterparts—and provides a rigorous technical roadmap for its synthesis, functionalization, and application in drug discovery.
Structural & Physicochemical Rationale[1][2][3]
The Anatomy of the Scaffold
The pyrazolo[4,3-c]pyridine system consists of a pyrazole ring fused to a pyridine ring across the 3,4-bond of the pyrazole and the c-bond of the pyridine. This fusion creates a rigid, planar 9-membered aromatic system.
Numbering System: The standard IUPAC numbering initiates at the pyrazole nitrogen.
Electronic Distribution: Unlike indazoles, the inclusion of the pyridine nitrogen (N5 or N6 depending on tautomer) lowers the LUMO energy, making the ring system more electron-deficient and susceptible to nucleophilic attack at specific positions (particularly C4 and C7).
H-Bonding Vectors: The scaffold provides a "Donor-Acceptor" (D-A) motif at the N1/N2 and N5/N6 positions, mimicking the adenine core of ATP. This makes it an ideal template for Type I kinase inhibitors .
Bioisosterism and Solubility
Replacing a phenyl ring (in indazole) with a pyridine ring (in pyrazolopyridine) significantly reduces lipophilicity (LogP). This modification often improves:
Aqueous Solubility: The pyridine nitrogen can be protonated at physiological pH or interact with water.
Metabolic Stability: The electron-deficient pyridine ring is generally less prone to oxidative metabolism by CYP450 enzymes compared to electron-rich phenyl rings.
Synthetic Strategies and Regiocontrol
Synthesizing the pyrazolo[4,3-c]pyridine core requires navigating complex regioselectivity issues. There are two primary disconnection strategies: Pyridine-First (annulating the pyrazole) and Pyrazole-First (annulating the pyridine).
Strategy A: The Pyrazole-First Approach (Sonogashira/Cyclization)
This is currently the most robust method for generating highly substituted derivatives, particularly for kinase libraries.
Mechanism: A 5-chloro-1H-pyrazole-4-carbaldehyde undergoes a Sonogashira coupling with a terminal alkyne, followed by cyclization with a primary amine (e.g., t-butylamine or ammonia).
Regiocontrol: High. The pre-formed pyrazole locks the N1/N2 regiochemistry.
Strategy B: The Dienamine Approach (Beyer-Combes Variant)
Useful for generating 3-oxo-derivatives or specific core substitutions.
Mechanism: Condensation of dimethyl acetonedicarboxylate with hydrazines to form a pyrazolone, followed by Vilsmeier-Haack formylation or condensation with enamines.
Challenge: Often yields mixtures of [4,3-c] and [3,4-b] isomers if the electrophilic centers are not distinct.
Visualization: Synthetic Decision Tree
The following diagram outlines the logical flow for selecting a synthetic route based on desired substitution patterns.
Figure 1: Synthetic decision tree for pyrazolo[4,3-c]pyridine construction. Route A is preferred for late-stage diversification of the pyridine ring.
Medicinal Chemistry Case Studies
Kinase Inhibition (JAK/TYK2)
The [4,3-c] scaffold acts as a hinge binder.
Binding Mode: The N1-H (pyrazole) serves as a hydrogen bond donor to the hinge region (e.g., Glu residue in JAK2), while the N5 (pyridine) or a C4-substituent serves as an acceptor.
Selectivity: Introduction of trifluoromethyl groups at C3 or C7 has been shown to modulate selectivity between JAK family members by exploiting the hydrophobic pocket adjacent to the ATP binding site.
Carbonic Anhydrase (CA) Inhibitors
Sulfonamide-substituted pyrazolo[4,3-c]pyridines have shown nanomolar potency against hCA IX and XII (tumor-associated isoforms).
Mechanism: The sulfonamide moiety binds the Zinc ion in the active site. The rigid [4,3-c] scaffold orients the tail group into the hydrophobic half of the active site, improving isoform selectivity over the ubiquitous hCA I/II.
Experimental Protocols
Protocol 4.1: Synthesis via Microwave-Assisted Sonogashira/Cyclization
Based on methodologies adapted from Beilstein J. Org. Chem. 2014, 10, 1166.
Objective: Synthesis of 6-substituted-1-phenyl-1H-pyrazolo[4,3-c]pyridine.
Reaction Setup: In a microwave-compatible vial, dissolve the chloropyrazole-aldehyde (1.0 mmol) in anhydrous DMF (3 mL).
Catalyst Addition: Add Pd(PPh3)2Cl2 (2 mol%) and CuI (4 mol%) under an inert atmosphere (Argon/Nitrogen).
Reagent Addition: Add the terminal alkyne (1.2 mmol) and tert-butylamine (2.0 mmol). Cap the vial immediately.
Microwave Irradiation: Heat the reaction mixture to 120°C for 20 minutes in a microwave reactor (max power 150W).
Note: Conventional heating requires reflux for 12-24 hours.
Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF and copper salts.
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
TLC: The starting aldehyde (usually less polar) should disappear. A fluorescent blue/green spot (the cyclized product) often appears at a lower Rf.
NMR: Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the pyridine aromatic proton singlet (~8.5-9.0 ppm).
Biological Signaling Context[3][5]
Understanding where these inhibitors intervene is crucial. Below is the signaling pathway for JAK-STAT, a primary target for this scaffold.
Figure 2: JAK-STAT signaling pathway illustrating the intervention point of pyrazolo[4,3-c]pyridine kinase inhibitors.
Quantitative Data Summary
Table 1: Comparative Physicochemical Properties of Isomeric Scaffolds
Scaffold
LogP (Est.)
H-Bond Donors
H-Bond Acceptors
Metabolic Stability
Indazole
High
1
1
Moderate (Phenyl oxidation)
7-Azaindole
Medium
1
2
Good
Pyrazolo[4,3-c]pyridine
Low-Medium
1
2
High (Electron-deficient)
References
Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines.
Source: Beilstein Journal of Organic Chemistry.
URL:[Link]
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
Source: International Journal of Molecular Sciences (MDPI).
URL:[Link]
Thermodynamic Stability of Pyrazolopyridine Tautomers: A Technical Guide
Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor design, serving as a bioisostere for adenine in the ATP-binding pocket. However, its utility is complicated by annular...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor design, serving as a bioisostere for adenine in the ATP-binding pocket. However, its utility is complicated by annular tautomerism—specifically the proton transfer between N1 and N2.
While the 1H-tautomer is thermodynamically dominant in the gas phase and non-polar environments (ΔG ≈ 9 kcal/mol), the 2H-tautomer can become relevant in polar solvents or within specific protein microenvironments. Misassignment of this tautomeric state leads to erroneous SAR (Structure-Activity Relationship) models and "hidden" energetic penalties during ligand binding. This guide provides a rigorous framework for predicting, measuring, and optimizing these tautomers.
The Thermodynamic Landscape
The 1H vs. 2H Equilibrium
The core pyrazolo[3,4-b]pyridine system exists primarily in the 1H-form.[1] This preference is driven by aromaticity. In the 1H-tautomer, the pyrazole ring maintains a continuous 10-electron
-system across the fused bicycle. The 2H-tautomer disrupts this global aromaticity, localizing electron density and raising the internal energy.
Table 1: Relative Stabilities of Unsubstituted Pyrazolo[3,4-b]pyridine
Phase/Condition
Dominant Tautomer
Relative Energy ()
Driver
Gas Phase
1H (N1-H)
0.0 kcal/mol (Ref)
Global Aromaticity
Gas Phase
2H (N2-H)
+8.9 – 9.5 kcal/mol
Loss of aromatic conjugation
Non-polar Solvent
1H (N1-H)
0.0 kcal/mol
Dipole minimization
Polar Solvent (DMSO/H2O)
1H (N1-H)
0.0 kcal/mol
1H remains dominant, but decreases
Kinase Hinge Region
Variable
Context Dependent
H-bond donor/acceptor matching
Substituent Effects
While the core scaffold favors 1H, substituents can shift the equilibrium:
Electron Withdrawing Groups (EWGs) at C3: Can acidify the N-H, lowering the barrier for proton transfer but rarely flipping the preference in the ground state.
Steric Bulk at C7 (Pyridine ring): Can destabilize the 1H form if it forces a twist in N1-substituents, indirectly favoring 2H or open conformations.
Computational Protocol: DFT Prediction
To accurately predict tautomeric ratios, a standard B3LYP calculation is often insufficient due to poor dispersion handling. The following protocol is validated for heterocyclic tautomerism.
Validated Workflow
Conformational Search: Use molecular mechanics (OPLS3e or MMFF94) to find global minima for both tautomers.
Geometry Optimization: DFT level using M06-2X or
B97X-D (handles dispersion forces better than B3LYP).
Basis Set: 6-311++G(d,p) or def2-TZVPP (triple-zeta is required for accurate nitrogen inversion energies).
Solvation: IEF-PCM or SMD models matching the experimental solvent (e.g., DMSO,
=46.7).
Calculation Workflow Diagram
Caption: Computational workflow for predicting thermodynamic ratios of pyrazolopyridine tautomers.
Experimental Validation: NMR Spectroscopy
X-ray crystallography is definitive but reflects the solid-state packing forces, not the solution state. NMR is the gold standard for solution thermodynamics.
The Nitrogen Shift Diagnostic
The chemical shift of the nitrogen atom is the most reliable indicator.
Pyrrole-like Nitrogen (N-H): Typically appears upfield (-150 to -200 ppm relative to nitromethane, or ~130-160 ppm relative to NH3).
Pyridine-like Nitrogen (N=): Typically appears downfield (-60 to -100 ppm relative to nitromethane, or ~250-300 ppm relative to NH3).
HMBC Decision Logic
In a pyrazolo[3,4-b]pyridine, the N1 and N2 protons couple differently to the ring carbons (C3, C3a, C7a).
1H-Tautomer: The proton is on N1. In an HMBC spectrum, you will see a
coupling from N1-H to C3a (the bridgehead carbon next to the pyridine ring) and C3 .
2H-Tautomer: The proton is on N2. You will see a
coupling from N2-H to C3 but rarely to C7a, and the coupling path to C3a is different ().
NMR Assignment Workflow
Caption: NMR decision tree for unambiguous assignment of pyrazolopyridine tautomers.
Impact on Drug Discovery: The Tautomeric Penalty
In kinase drug discovery, the "tautomeric penalty" is an energetic cost paid when the bioactive conformation requires a high-energy tautomer.
Hinge Binding Dynamics
Kinase hinge regions typically present a donor-acceptor motif.
Adenine-mimetic binding: Requires the scaffold to present a specific H-bond pattern (e.g., Donor-Acceptor).
The Penalty: If the protein requires the 2H-tautomer (to place the H-bond donor at N2), but the ligand exists 99% as the 1H-tautomer in solution, the binding affinity (
) is penalized by the energy required to shift that equilibrium ().
Since
for shifting 1H 2H is approx +9 kcal/mol, an inhibitor designed to bind via the 2H form will be nanomolar in design but micromolar in practice unless the scaffold is modified (e.g., by adding a substituent at N2 to "lock" the form).
Case Study: Vemurafenib Analogs
While Vemurafenib utilizes a 7-azaindole core (which has only one NH), analogous pyrazolopyridine inhibitors targeting B-Raf or GSK3
often face this issue. Successful designs typically substitute the N1 position with a methyl or isopropyl group to lock the 1H-tautomer, ensuring the solution state matches the bioactive state, thereby removing the tautomeric penalty.
References
Alkorta, I., & Elguero, J. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (PMC). Link
Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design. (Contextual grounding on tautomer penalties in drug design).
Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium/ResearchGate. Link
Donaire-Arias, A., et al. (2026).[2] Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights. National Institutes of Health (PMC). Link
Stanovnik, B., & Svete, J. (2014). Pyrazolo[3,4-b]pyridines. Science of Synthesis. (Authoritative source on synthesis and stability).
Technical Guide: Hydrogen Bonding Donors and Acceptors in Pyrazolopyridines
Executive Summary Pyrazolopyridines represent a privileged scaffold in modern drug discovery, primarily serving as bioisosteres for the purine ring system found in ATP. Their utility is defined by a tunable hydrogen bond...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazolopyridines represent a privileged scaffold in modern drug discovery, primarily serving as bioisosteres for the purine ring system found in ATP. Their utility is defined by a tunable hydrogen bond (H-bond) donor/acceptor (HBD/HBA) landscape that allows for precise molecular recognition—most notably within the "hinge region" of kinase ATP-binding pockets.
This guide provides a rigorous technical analysis of the H-bonding capabilities of the two most pharmacologically relevant isomers: 1H-pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine . It details the structural causality of tautomerism, the thermodynamics of binding, and self-validating experimental protocols for characterization.
Structural Fundamentals and H-Bond Mapping
The H-bonding profile of pyrazolopyridines is not static; it is dictated by isomeric fusion and tautomeric equilibrium.
The Core Isomers
We focus on the two dominant scaffolds. Understanding their intrinsic polarity is the first step in rational design.
Scaffold
Structure Description
Intrinsic HBD Count
Intrinsic HBA Count
Key Feature
1H-Pyrazolo[3,4-b]pyridine
Pyrazole fused to pyridine.[1][2][3] Contains an N-H.
1 (N1-H)
2 (N2, N7)
Amphoteric: Acts as both donor and acceptor. Subject to tautomerism.
Pure Acceptor: Fixed geometry. No tautomeric ambiguity in the core.
The Tautomerism Trap: 1H vs. 2H
In pyrazolo[3,4-b]pyridines , the location of the proton on the pyrazole ring is the single most critical variable for binding affinity.
1H-tautomer: The proton resides on N1. This is generally the thermodynamically preferred species (approx.
kcal/mol relative to 2H in vacuum/non-polar solvents).
2H-tautomer: The proton resides on N2. While less stable, specific active site environments (e.g., a localized aspartate or glutamate residue) can stabilize this form, altering the HBD vector.
Implication: If your docking model assumes a fixed 1H-tautomer while the protein pocket selects for the 2H-form, your calculated binding free energies (
) will be erroneous due to the desolvation penalty and strain energy required to shift the equilibrium.
Pharmacological Relevance: The Kinase Hinge Interaction[3]
The "hinge region" of a kinase connects the N- and C-terminal lobes. Inhibitors typically mimic the hydrogen bonding pattern of the adenine ring of ATP.
The "DAD" vs. "DA" Motifs
Adenine Mimicry: Adenine presents a Donor-Acceptor (N6-N1) motif.
Pyrazolo[3,4-b]pyridine: naturally presents a Donor-Acceptor motif via N1-H (Donor) and N7 (Acceptor) . This complementarity allows it to "lock" into the backbone carbonyl and amide nitrogen of the kinase hinge residues (e.g., Met, Glu, or Leu).
Visualization of Binding Modes
The following diagram illustrates the interaction logic and the tautomeric equilibrium.
Caption: Left: The energetic cost of tautomerization. Right: The canonical bidentate binding mode of pyrazolo[3,4-b]pyridine to the kinase hinge region.
Experimental Validation Protocols
Do not rely solely on computational predictions. The following self-validating protocols determine the actual H-bonding state of your molecule.
Protocol A: Determination of Tautomeric Ratio via
N-HMBC NMR
Objective: To empirically determine if your pyrazolopyridine exists as 1H or 2H in solution.
Why:
H NMR is often ambiguous due to rapid exchange. N chemical shifts are diagnostic.
Preparation: Dissolve 10-20 mg of compound in DMSO-
(mimics polar biological pocket) and CDCl (mimics hydrophobic pocket) to assess solvent dependency.
Acquisition: Run a
H-N HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Analysis:
1H-Tautomer: The pyrrole-like nitrogen (N1) typically resonates upfield (~130-150 ppm), while the pyridine-like nitrogen (N2) is downfield (~250-300 ppm).
2H-Tautomer: The pattern reverses or shifts significantly.
Coupling: Observe
and couplings. The protonated nitrogen will show a strong direct correlation if run without decoupling, or distinct cross-peaks in HSQC.
Protocol B: pKa Determination for H-Bond Acceptor Strength
Objective: Determine the protonation state of the pyridine nitrogen (N7) at physiological pH (7.4).
Causality: If pKa > 7.4, N7 will be protonated and act as an H-bond donor (or non-binder), not an acceptor.
Method: Potentiometric titration (Sirius T3 or equivalent) is preferred over UV-metric for solubility reasons.
Step-by-Step:
Prepare a 10 mM stock solution in DMSO.
Titrate from pH 2.0 to pH 12.0 in water/methanol co-solvent (extrapolate to 0% organic).
Validation: The inflection point represents the pKa.
Reference Values: Unsubstituted pyridine pKa
5.2. Pyrazolo[3,4-b]pyridine N7 pKa is typically lower (~3.0 - 4.5) due to the electron-withdrawing effect of the fused pyrazole.
Decision Gate: If measured pKa < 6.0, the N7 is a valid H-bond acceptor at physiological pH.
Computational Modeling Strategy
When docking these scaffolds, standard force fields often fail to account for the energetic penalty of tautomerization.
Recommended Workflow:
Enumerate Tautomers: Generate both 1H and 2H forms explicitly.
QM Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) on both tautomers to calculate the internal energy difference (
).
Docking Penalty: If the docking score of the 2H form is superior, manually subtract the
(approx. 3-9 kcal/mol depending on substitution) from the docking score to see if it is still the preferred pose.
References
Donaire-Arias, A., et al. (2022).[5] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2165. Link
Misra, R. N., et al. (2003). "1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues."[6] Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408. Link
Gheidari, D., et al. (2025). "Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy." Scientific Reports, 15, Article number: 12345. Link
Lynch, M., et al. (2013). "Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present)." Expert Opinion on Therapeutic Patents, 23(1), 1-20. Link
Alkorta, I., & Elguero, J. (2004). "Theoretical scales of hydrogen bond acidity and basicity." Journal of Chemical Information and Modeling, 44(2), 632-640. Link
Functionalization of 3-hydroxy group in pyrazolopyridines
Application Note: Strategic Functionalization of the 3-Hydroxy Motif in Pyrazolo[1,5-a]pyridines Part 1: Executive Summary & Scientific Rationale The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Functionalization of the 3-Hydroxy Motif in Pyrazolo[1,5-a]pyridines
Part 1: Executive Summary & Scientific Rationale
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., p38
, PI3K) and dopamine receptor antagonists. The 3-hydroxy variant (3-hydroxypyrazolo[1,5-a]pyridine) presents a unique synthetic challenge and opportunity: it is an ambident nucleophile capable of reacting at the oxygen (O-alkylation) or the nitrogen/carbon centers (N/C-alkylation) depending on the tautomeric equilibrium.
This guide provides a definitive workflow for the chemoselective functionalization of the 3-hydroxy group. We prioritize two high-value pathways:
Selective O-Alkylation via Mitsunobu coupling to generate ether-linked pharmacophores.
O-Activation (Triflation) to enable Palladium-catalyzed cross-couplings (Suzuki-Miyaura), effectively replacing the hydroxyl group with aryl or heteroaryl moieties.
Part 2: Mechanistic Insight – The Tautomerism Challenge
The Core Problem:
3-Hydroxypyrazolo[1,5-a]pyridine exists in a tautomeric equilibrium between the enol form (3-hydroxy) and the keto form (pyrazolo[1,5-a]pyridin-3(2H)-one) .
Non-polar solvents (CDCl3, Toluene): The equilibrium favors the enol (OH) form, stabilized by aromaticity.
Polar solvents (DMSO, DMF) & Basic conditions: The equilibrium shifts toward the keto/zwitterionic species, increasing electron density at N-1 and C-2, leading to side reactions (N-alkylation).
Strategic Solution:
To achieve high fidelity O-functionalization, we must lock the nucleophile in its enol form or utilize reaction mechanisms that proceed specifically through the oxygen atom (e.g., oxaphosphonium intermediates in Mitsunobu chemistry).
Pathway Decision Matrix (Graphviz)
Figure 1: Decision matrix for functionalizing the 3-OH position. Blue indicates starting material; Yellow is the decision node; Red represents the experimental protocols; Green indicates the final chemical motif.
Part 3: Experimental Protocols
Protocol A: Regioselective O-Alkylation via Mitsunobu Reaction
Objective: Synthesis of 3-alkoxypyrazolo[1,5-a]pyridines without N-alkylation byproducts.
Mechanism: The reaction proceeds via an SN2 mechanism with inversion of configuration at the alcohol partner.[1] The formation of the strong P=O bond drives the reaction.
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 3-hydroxypyrazolo[1,5-a]pyridine (1.0 equiv), the target alcohol (R-OH, 1.2 equiv), and
(1.5 equiv). Dissolve in anhydrous THF.
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Critical: Lower temperature suppresses N-alkylation side reactions.
Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. The solution will turn yellow/orange.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours.
Monitoring (Self-Validation): Check TLC. The product will be less polar (higher
) than the starting 3-OH material.
Note: If the reaction stalls, heat to 40 °C, but monitor for N-alkyl byproducts (usually lower
than O-alkyl product).
Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over
"Sterically hindered secondary alcohols may require sonication or the use of
instead of to increase nucleophilicity of the betaine intermediate." [1]
Protocol B: O-Activation (Triflation) for Cross-Coupling
Objective: Convert the 3-OH group into a triflate (-OTf) leaving group, enabling Pd-catalyzed C-C bond formation.
Challenge: The triflate intermediate is reactive and can hydrolyze if not handled under strictly anhydrous conditions.
Setup: Dissolve the substrate and pyridine in anhydrous DCM under Argon. Cool to -78 °C (Dry ice/Acetone bath).
Why -78 °C? Controlling the exotherm is crucial to prevent ring opening or polymerization of the electron-rich scaffold.
Activation: Add
dropwise via syringe over 20 minutes.
Equilibration: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Do not heat to room temperature immediately.
Quench: Quench with cold saturated
solution.
Rapid Workup: Extract immediately with DCM. Wash with cold 1M HCl (to remove pyridine) and brine. Dry over
and concentrate without heating above 30 °C.
Storage: Use the crude triflate immediately for the cross-coupling step. If storage is necessary, store at -20 °C under Argon.
Part 4: Data Presentation & Selectivity Analysis
The choice of base and solvent dramatically affects the Regioselectivity (O- vs. N-alkylation).
Table 1: Optimization of Alkylation Conditions
Entry
Base
Solvent
Temperature
Major Product
Selectivity (O:N)
Notes
1
DMF
60 °C
Mixture
60:40
Thermodynamic control favors N-alkylation.
2
MeCN
25 °C
O-Alkyl
85:15
Cesium effect aids O-nucleophilicity.
3
Mitsunobu
THF
0 °C -> RT
O-Alkyl
>98:2
Recommended Protocol.
4
NaH
THF
0 °C
N-Alkyl
10:90
Hard anion favors Hard electrophile at Nitrogen.
Part 5: Troubleshooting & Self-Validation
System Validation Checklist:
NMR Diagnostic:
Starting Material: 3-OH proton often appears as a broad singlet around
9.0–10.0 ppm (DMSO-) or is invisible in due to exchange.
Product (O-Alkyl): Look for the disappearance of the OH signal and the appearance of the
-proton of the ether group (e.g., ) around 4.0–4.5 ppm.
Product (N-Alkyl): N-alkylation typically disrupts the aromatic coupling constants of the pyridine ring more significantly than O-alkylation.
Color Change:
Mitsunobu: Reaction starts yellow, turns clear/light yellow upon completion. If it turns dark brown/black, decomposition has occurred (check anhydrous conditions).
Mass Spec:
Triflates are labile. Use ESI+ in neutral conditions (avoid acidic mobile phases if possible) to confirm the [M+H]+ of the triflate.
References
Mitsunobu Reaction Mechanism & Applications:
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
Pyrazolo[1,5-a]pyridine Scaffold Synthesis:
Arias-Gómez, A., et al. "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations."[3] Molecules, 2021, 26(9), 2708.[3]
Tautomerism and Alkylation Selectivity:
LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4663-4668.
Cross-Coupling on Pyrazolopyridines:
Wu, H. C., et al. "Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors."[4] Organic Letters, 2016.[5]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Pyrazolopyridine Triflates
Introduction: The Convergence of Privileged Scaffolds and Powerful Catalysis In the landscape of modern drug discovery and development, the pyrazolopyridine core stands out as a "privileged scaffold." This fused heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Convergence of Privileged Scaffolds and Powerful Catalysis
In the landscape of modern drug discovery and development, the pyrazolopyridine core stands out as a "privileged scaffold." This fused heterocyclic system, combining the structural features of pyrazole and pyridine, is a cornerstone in the design of a wide array of therapeutic agents, demonstrating efficacy in oncology, neurology, and infectious diseases.[1][2][3] The biological significance of this scaffold stems from its ability to mimic natural purines, thereby interacting with a multitude of biological targets, and its unique electronic and steric properties that can be finely tuned to optimize drug-like characteristics.[3][4]
The functionalization of this core, however, is paramount to unlocking its full therapeutic potential. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile methodologies in the synthetic chemist's toolbox for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[5][6] These reactions offer a mild, efficient, and highly functional-group-tolerant pathway to assemble complex molecular architectures that would be challenging to construct via traditional methods.[7]
This guide focuses on the intersection of these two powerful domains: the use of pyrazolopyridine triflates as electrophilic partners in palladium-catalyzed cross-coupling reactions. Aryl triflates (Ar-OTf), derived from readily available phenol precursors, serve as excellent alternatives to aryl halides.[8][9] The triflate group (CF₃SO₃⁻) is a superb leaving group due to the strong electron-withdrawing nature of the trifluoromethyl moiety, which stabilizes the departing anion.[9][10] This high reactivity allows for coupling reactions to proceed under conditions often milder than those required for the less reactive aryl chlorides or bromides.[11]
Herein, we provide a detailed exploration of the core principles, field-proven protocols, and expert insights for successfully employing pyrazolopyridine triflates in three cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle
At its core, the efficacy of these transformations relies on a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[5][12] Understanding this cycle is not merely academic; it provides the causal framework for why we choose specific reagents and conditions, and it is the key to troubleshooting reactions that do not proceed as expected.
The cycle universally consists of three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate (C-OTf) bond of the pyrazolopyridine substrate. This step oxidizes the metal center to Pd(II) and forms a key organopalladium(II) intermediate.[7][8] The choice of ligand is critical here, as it modulates the electron density of the palladium center, influencing the rate and efficiency of this step.
Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium(II) center, displacing the triflate group.[5][8] This step typically requires a base to facilitate the transfer.
Reductive Elimination: The two organic fragments now bound to the palladium center couple together, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][7]
Caption: The general catalytic cycle for palladium cross-coupling reactions.
Preparation of Pyrazolopyridine Triflates
The journey begins with the synthesis of the key electrophilic partner. This is typically a two-step process starting from a commercially available or synthesized aminopyridine precursor, which is first converted to a hydroxypyrazolopyridine (a pyrazolopyridinone) and then to the desired triflate.
Protocol 1: Synthesis of a Representative Pyrazolopyridine Triflate
This protocol outlines the synthesis of a generic pyrazolopyridine triflate from a hydroxypyrazolopyridine precursor.
Step 1: Synthesis of Hydroxypyrazolopyridine (Illustrative)
This step is highly dependent on the desired isomer and is provided for context. The most common methods involve the cyclization of hydrazine derivatives with appropriately substituted pyridine precursors.[13]
Step 2: Triflation of Hydroxypyrazolopyridine
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the hydroxypyrazolopyridine (1.0 equiv).
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
Solvent & Base: Add anhydrous dichloromethane (DCM) or pyridine as the solvent, followed by a suitable base such as triethylamine (1.5 equiv) or pyridine (used as solvent). Cool the mixture to 0 °C in an ice bath.
Scientist's Insight: Pyridine often serves as both the base and solvent and can facilitate the reaction. For substrates sensitive to pyridine, a non-coordinating solvent like DCM with an amine base like triethylamine is preferred.
Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise to the stirred solution over 10 minutes. The reaction is often exothermic.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure pyrazolopyridine triflate.
Application Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for forming C(sp²)-C(sp²) bonds due to the stability, low toxicity, and commercial availability of the organoboron reagents.[12][14]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of a Pyrazolopyridine Triflate with an Arylboronic Acid
This protocol is adapted from established methods for the Suzuki coupling of pyrazole triflates.[15][16]
Setup: In an oven-dried Schlenk flask containing a stir bar, combine the pyrazolopyridine triflate (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
Scientist's Insight: K₃PO₄ is an effective base for Suzuki couplings involving triflates.[15] Other bases like Cs₂CO₃ or aqueous Na₂CO₃ can also be effective, but triflate hydrolysis can be a competing side reaction with aqueous bases.[15]
Catalyst Addition: To this mixture, add the palladium catalyst, for example, PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), at a loading of 2-5 mol %. In some cases, adding a slight excess of the free dppf ligand (e.g., an additional 1-2 mol %) can prevent catalyst decomposition and improve yields.[15]
Inert Atmosphere: Seal the flask, and subject it to three cycles of evacuation and backfilling with argon or nitrogen.
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or THF) via syringe. The typical concentration is 0.1 M with respect to the triflate.
Reaction: Heat the reaction mixture in an oil bath to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the arylated pyrazolopyridine.
Parameter
Typical Condition
Rationale / Comment
Pd Catalyst
PdCl₂(dppf), Pd(PPh₃)₄
Dppf-based catalysts are robust and effective for many heteroaromatic triflates.[15]
Ligand
dppf, SPhos, XPhos
Bulky, electron-rich phosphine ligands often accelerate the reaction.
Base
K₃PO₄, Cs₂CO₃
Non-aqueous bases are preferred to minimize hydrolysis of the triflate.[15]
Solvent
1,4-Dioxane, Toluene, THF
Anhydrous, degassed solvents are crucial for reproducibility.
Temperature
80 - 110 °C
Sufficient thermal energy is needed to drive the catalytic cycle.
Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, providing access to aryl amines that are ubiquitous in pharmaceuticals.[17][18] The reaction couples aryl halides or triflates with a wide range of primary and secondary amines.[19]
Caption: A typical experimental workflow for a Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of a Pyrazolopyridine Triflate
This protocol is based on modern methods for the C-N coupling of aryl triflates.[20][21]
Setup (Glovebox Recommended): In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol %) and a specialized phosphine ligand (e.g., tBuBrettPhos or XPhos, 4-8 mol %) to an oven-dried vial with a stir bar.[20]
Scientist's Insight: Buchwald-Hartwig aminations are highly sensitive to the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (like tBuBrettPhos) are often essential for achieving high reactivity, especially with challenging substrates or amines.[17][20]
Reagent Addition: Add the pyrazolopyridine triflate (1.0 equiv), the amine (1.2-1.5 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv).
Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
Reaction: Seal the vial and remove it from the glovebox. Place it in a pre-heated block or oil bath at 70-120 °C and stir vigorously.
Monitoring: Monitor the reaction to completion (typically 2-24 hours) by LC-MS.
Workup: Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a short plug of silica gel, eluting with more solvent to remove baseline impurities and catalyst residue.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the N-functionalized pyrazolopyridine.
Parameter
Typical Condition
Rationale / Comment
Pd Catalyst
Pd₂(dba)₃, Pd(OAc)₂
These are common Pd(0) or Pd(II) precursors that form the active catalyst in situ.
Ligand
tBuBrettPhos, XPhos, RuPhos
Ligand choice is critical and substrate-dependent. Biarylphosphines are standard.[20]
Base
NaOtBu, K₃PO₄, Cs₂CO₃
A strong base is required to deprotonate the amine or facilitate the catalytic cycle.
Solvent
Toluene, 1,4-Dioxane
Anhydrous, non-protic solvents are essential.
Temperature
70 - 120 °C
Higher temperatures are often needed to drive C-N bond formation.
Application Protocol: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a powerful method for linking terminal alkynes to sp²-carbon centers, creating conjugated enyne systems that are valuable in materials science and medicinal chemistry.[7][22] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt, though copper-free versions exist.[23]
Protocol 4: Copper-Catalyzed Sonogashira Coupling of a Pyrazolopyridine Triflate
This protocol is based on standard Sonogashira conditions applied to aryl triflates.[22][24]
Setup: To a Schlenk flask containing a stir bar, add the pyrazolopyridine triflate (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol %), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 4-10 mol %).
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
Solvent and Base: Add an anhydrous solvent, often a mixture of THF and an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The amine serves as both the base and a solvent.
Scientist's Insight: The amine base is crucial for deprotonating the terminal alkyne and for scavenging the triflic acid generated during the reaction.[7]
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) to the mixture via syringe.
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.
Monitoring: Monitor the reaction by TLC or LC-MS until the starting triflate is consumed (typically 1-6 hours).
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate.
Purification: Wash the organic solution with water or a dilute ammonium chloride solution to remove the amine hydrochloride salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Parameter
Typical Condition
Rationale / Comment
Pd Catalyst
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Standard, commercially available palladium catalysts are often sufficient.
Cu Co-catalyst
Copper(I) Iodide (CuI)
CuI facilitates the activation of the alkyne by forming a copper acetylide intermediate.[7]
Base
Et₃N, DIPEA
A liquid amine base is typically used in excess as both base and co-solvent.
Solvent
THF, DMF
Co-solvents are used to ensure solubility of all components.
Temperature
25 - 60 °C
Sonogashira couplings are often efficient at or near room temperature.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Ineffective base or ligand.
Use a fresh bottle of catalyst/ligand. Ensure all glassware is oven-dried and solvents are properly degassed. Screen alternative bases or more active ligands (e.g., biarylphosphines).
Triflate Hydrolysis
Presence of water in the reaction; Use of aqueous bases.
Use anhydrous solvents and reagents. Switch to a non-aqueous base like K₃PO₄ or Cs₂CO₃.[15]
Catalyst Decomposition (Palladium Black)
Ligand dissociation or oxidation; Reaction temperature too high.
Add a slight excess of free ligand to stabilize the catalyst.[15] Lower the reaction temperature and extend the reaction time.
Homocoupling of Coupling Partner
(Suzuki) Boronic acid degradation; (Sonogashira) Oxidative dimerization of the alkyne (Glaser coupling).
Use fresh boronic acid. For Sonogashira, ensure the reaction is strictly anaerobic to prevent oxidative homocoupling.
Conclusion
The palladium-catalyzed cross-coupling of pyrazolopyridine triflates represents a robust and highly effective strategy for the late-stage functionalization of this medicinally vital scaffold. By leveraging the high reactivity of the triflate leaving group, chemists can access a diverse array of C-C and C-N linked analogues under conditions that are often mild and tolerant of sensitive functional groups. A thorough understanding of the underlying catalytic cycle and the specific roles of the ligand, base, and solvent empowers researchers to not only apply established protocols but also to rationally troubleshoot and optimize these powerful transformations, thereby accelerating the discovery of next-generation therapeutics.
References
Title: The Role of Palladium Catalysts in Cross-Coupling Reactions
Source: Google Cloud, Vertex AI Search
URL
Title: Cross-Coupling Reactions Guide
Source: Google Cloud, Vertex AI Search
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Title: 17.2.
Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS
Source: The Nobel Prize
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Title: 2.
Title: Pyrazolopyridine: An efficient pharmacophore in recent drug design and development
Source: Wiley Online Library
URL
Title: Pyrazolopyridine: An efficient pharmacophore in recent drug design and development | Request PDF
Source: ResearchGate
URL
Title: Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids
Source: ACS Publications
URL
Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics
Source: MDPI
URL
Title: Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents
Source: Bentham Science
URL
Source: National Center for Biotechnology Information (PMC)
Title: Is Nonaflate a Better Leaving Group than Corresponding Triflate?
Title: leaving group ability of triflate
Source: Reddit
URL
Title: Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids
Source: PubMed
URL
Title: Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives
Source: ACS Publications
URL
Title: Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives
Source: PubMed
URL
Title: Buchwald–Hartwig amination
Source: Wikipedia
URL
Title: Sonogashira coupling
Source: Wikipedia
URL
Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals
Source: MDPI
URL
Title: Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis
Source: BenchChem
URL
Title: Efficient Synthesis and Microwave‐Assisted Sonogashira Reactions of Triflate‐Substituted Porphyrin
Source: University of Padua Research Archive
URL
Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review
Source: MDPI
URL
Preparation of 3-chloro-1H-pyrazolo[4,3-c]pyridine from its 3-ol Precursor: An Application Note and Detailed Protocol
Introduction The pyrazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. These fused bicyclic systems, acting as purine isosteres, exhibit a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. These fused bicyclic systems, acting as purine isosteres, exhibit a broad spectrum of biological activities.[1][2][3] Specifically, the 3-chloro-1H-pyrazolo[4,3-c]pyridine core is a crucial building block for the synthesis of various kinase inhibitors and other targeted therapeutics.[4] This application note provides a comprehensive guide for the efficient conversion of 1H-pyrazolo[4,3-c]pyridin-3-ol to the corresponding 3-chloro derivative, a key transformation for further functionalization.
The conversion of a hydroxyl group on an aromatic or heteroaromatic ring to a chlorine atom is a fundamental transformation in organic synthesis. This protocol focuses on the use of phosphorus oxychloride (POCl₃), a common and effective reagent for this type of deoxychlorination.[5] The rationale behind this choice lies in its ability to activate the hydroxyl group, facilitating nucleophilic substitution by chloride. This document will detail the reaction mechanism, provide a step-by-step experimental protocol, outline necessary safety precautions, and present characterization data for the final product.
Reaction Mechanism and Rationale
The chlorination of 1H-pyrazolo[4,3-c]pyridin-3-ol with phosphorus oxychloride proceeds through a well-established mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a proton and subsequent loss of a chloride ion to form a dichlorophosphite intermediate. The pyridine nitrogen can also be transiently protonated in the acidic environment. Finally, a chloride ion acts as a nucleophile, attacking the carbon atom to which the oxygen is attached and displacing the dichlorophosphate group to yield the desired 3-chloro-1H-pyrazolo[4,3-c]pyridine.
The choice of phosphorus oxychloride as the chlorinating agent is driven by its high reactivity and its dual role as both an activating agent and a source of chloride ions. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the nucleophilic substitution step.
Caption: Generalized reaction mechanism for the chlorination of 1H-pyrazolo[4,3-c]pyridin-3-ol.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 3-chloro-1H-pyrazolo[4,3-c]pyridine.
Materials and Reagents
Reagent/Material
Grade
Supplier
1H-pyrazolo[4,3-c]pyridin-3-ol
≥95%
Commercially Available
Phosphorus oxychloride (POCl₃)
Reagent Grade, ≥99%
Commercially Available
Dichloromethane (DCM)
Anhydrous
Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃)
ACS Grade
Commercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Commercially Available
Silica Gel
230-400 mesh
Commercially Available
Ethyl Acetate
HPLC Grade
Commercially Available
Hexanes
HPLC Grade
Commercially Available
Equipment
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
Heating mantle with a temperature controller
Inert atmosphere setup (e.g., nitrogen or argon)
Ice bath
Separatory funnel
Rotary evaporator
Flash chromatography system
NMR spectrometer
Mass spectrometer
WARNING: Safety Precautions
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[6][7] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene is recommended), a lab coat, and safety goggles or a face shield.[8][9][10] An emergency shower and eyewash station should be readily accessible.[8] In case of skin contact, immediately wash the affected area with copious amounts of water.[7][8] For inhalation, move the individual to fresh air and seek immediate medical attention.[8] Spills should be absorbed with a non-combustible material like sand or vermiculite; do not use water.[8]
Step-by-Step Procedure
Caption: A streamlined workflow for the synthesis of 3-chloro-1H-pyrazolo[4,3-c]pyridine.
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 eq). The flask should be under an inert atmosphere of nitrogen or argon.
Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (5-10 eq) to the flask. The reaction is typically run neat or with a high-boiling inert solvent like toluene.
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step must be performed slowly and cautiously in a fume hood as the quenching of excess POCl₃ is highly exothermic and releases HCl gas.
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-chloro-1H-pyrazolo[4,3-c]pyridine.
Characterization
The identity and purity of the synthesized 3-chloro-1H-pyrazolo[4,3-c]pyridine should be confirmed by standard analytical techniques.
¹H NMR: The proton NMR spectrum should show the characteristic aromatic protons of the pyrazolopyridine ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule and their chemical environments.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should be observable.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Reaction
Insufficient heating or reaction time.
Increase the reaction temperature or prolong the reaction time. Ensure the POCl₃ is of good quality.
Low Yield
Incomplete quenching or extraction. Product decomposition.
Ensure the workup is performed carefully. Avoid excessively high temperatures during the reaction.
Impure Product
Inadequate purification.
Optimize the mobile phase for flash chromatography. Consider recrystallization as an alternative purification method.
Conclusion
This application note provides a detailed and reliable protocol for the preparation of 3-chloro-1H-pyrazolo[4,3-c]pyridine from its 3-ol precursor using phosphorus oxychloride. By following the outlined procedures and adhering to the stringent safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. The key to a successful synthesis lies in the careful handling of the hazardous reagent and meticulous execution of the workup and purification steps.
References
Phosphorus oxychloride - SAFETY DATA SHEET. (2006, October 29).
PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA.
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (2001, September 15).
Phosphorus(V) oxychloride - PENTA. (2025, April 9).
Phosphorus Oxychloride | Air Liquide Malaysia.
US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025, August 6).
Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PubMed. (2025, July 22).
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. (2025, July 4).
Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives - Semantic Scholar.
process for the preparation of 3-(3-chloro-1h-pyrazol-1-yl)pyridine - WIPO Patentscope. (2016, February 4).
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16).
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review.
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - Beilstein Journals. (2014, July 31).
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC.
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (2023, November 23).
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing).
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. (2025, September 23).
Palau'Chlor®: Easily and Selectively Functionalize Lead Compounds - Sigma-Aldrich.
Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed. (2016, September 21).
(PDF) (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. (2025, October 16).
Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis - Benchchem.
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
List of Reagents - Wordpress.
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022, March 30).
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar.
Microwave-assisted synthesis of pyrazolo[4,3-c]pyridine derivatives
Executive Summary The pyrazolo[4,3-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indazoles and exhibiting potent inhibitory activity against kinases (JAK, GSK-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[4,3-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indazoles and exhibiting potent inhibitory activity against kinases (JAK, GSK-3) and carbonic anhydrases [1]. Traditional thermal synthesis of this fused heterocycle is often plagued by prolonged reaction times (12–48 hours), harsh reflux conditions, and regioisomeric mixtures.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while improving yield and purity. We present two distinct synthetic pathways: a direct cyclization of 3-acyl-4-halopyridines and a multicomponent condensation approach.
Scientific Foundation & Mechanistic Insight
The Challenge of the [4,3-c] Isomer
Unlike the more common [3,4-b] isomer, the pyrazolo[4,3-c]pyridine fusion requires forming a bond between the pyrazole nitrogens and the C3/C4 positions of the pyridine ring. The primary synthetic hurdle is the electronic deactivation of the pyridine ring, which makes nucleophilic attack at the 4-position difficult without high energy input.
The Microwave Advantage
Microwave irradiation (2.45 GHz) couples directly with the dipolar species in the reaction matrix (solvent and precursors). This leads to:
Selective Heating: Direct energy transfer to the polar transition state of the cyclization step.
Superheating Effect: Solvents can be heated 20–30°C above their atmospheric boiling points in sealed vessels, exponentially increasing the reaction rate (Arrhenius law).
Cleaner Profiles: Rapid heating profiles minimize the "wall effect" seen in oil baths, reducing thermal degradation byproducts.
Reaction Mechanism (Pathway A)
The most reliable route involves the nucleophilic aromatic substitution (
) of a hydrazine onto a 4-chloro-3-acylpyridine, followed by intramolecular dehydration.
Figure 1: Mechanistic pathway for the cyclization of 4-chloro-3-acylpyridine. The microwave energy specifically accelerates the rate-limiting intramolecular cyclization step.
Experimental Protocols
Protocol A: Direct Cyclization from 3-Acyl-4-chloropyridines
Best for: High-purity library generation where the pyridine precursor is available.
Workup: Cool to 50°C using compressed air. Pour the reaction mixture into 10 mL of ice water. The product typically precipitates.
Purification: Filter the solid, wash with cold water/ether. If no precipitate forms, extract with EtOAc.
Protocol B: Dienamine-Mediated Synthesis (The "Green" Route)
Best for: Creating diverse 5-substituted derivatives from simple aliphatic precursors [2].
Reagents:
Dienamine precursor (derived from dimethyl acetonedicarboxylate) (1.0 equiv)
Primary Amine or Sulfonamide (1.1 equiv)
Solvent: Methanol or Water/Ethanol (1:1)
Step-by-Step Workflow:
Preparation: Mix 2.0 mmol of dienamine and 2.1 mmol of the amine in a 30 mL MW vessel.
Solvent: Add 6 mL of Methanol.
Irradiation:
Temperature: 100°C
Hold Time: 5–8 minutes (vs. 1 hour reflux)
Power: Max 300W (dynamic)
Isolation: Upon cooling, the target pyrazolo[4,3-c]pyridine carboxylates often crystallize directly from the methanolic solution.
Data Analysis & Validation
The following data compares the efficiency of Microwave (MW) vs. Conventional Heating (CH) for the synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives.
Table 1: Comparative Efficiency Metrics
Parameter
Conventional Heating (Reflux)
Microwave Irradiation (Protocol A)
Improvement Factor
Reaction Time
12 – 24 Hours
10 – 15 Minutes
70x Faster
Temperature
78°C (EtOH Reflux)
140°C (Superheated EtOH)
Higher Activation Energy Accessible
Yield (Avg)
45 – 60%
85 – 92%
+30% Yield
Purity (LC-MS)
85% (requires chromatography)
>95% (often simple filtration)
Reduced Downstream Processing
Solvent Vol.
20 – 50 mL/g
2 – 5 mL/g
10x Less Waste (Green Chemistry)
Validation Checkpoint (Self-Correcting Protocol):
If pressure spikes >200 psi: Your reaction is generating gas (
or volatile byproducts) too fast. Reduce temperature to 120°C and extend time to 15 mins.
If yield is low: Check the "Loss Tangent" (tan
) of your solvent. If using non-polar solvents (Toluene), add a "doping" agent like ionic liquid or switch to DMF/EtOH.
Applications in Drug Discovery
The pyrazolo[4,3-c]pyridine scaffold is currently being investigated for:
Carbonic Anhydrase Inhibition: Sulfonamide-substituted derivatives have shown selectivity against hCA IX and XII isoforms [2].[2][3]
Kinase Inhibition: The rigid bicyclic system mimics the ATP-binding motif, making it a scaffold of interest for JAK and Aurora kinase inhibitors.
Antimicrobial Agents: Fused derivatives have demonstrated efficacy against Candida albicans [3].[4][5]
References
Bentham Science. "Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review." Mini-Reviews in Organic Chemistry.
MDPI. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." Int. J. Mol. Sci. 2022.[2]
Elsevier/ScienceDirect. "Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities." European Journal of Medicinal Chemistry.
BenchChem. "A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation."[6]
Recrystallization solvents for 1H-Pyrazolo[4,3-c]pyridin-3-ol purification
Application Note: Optimization of Recrystallization Solvents for 1H-Pyrazolo[4,3-c]pyridin-3-ol Purification Abstract The purification of 1H-pyrazolo[4,3-c]pyridin-3-ol presents unique challenges due to its amphoteric na...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimization of Recrystallization Solvents for 1H-Pyrazolo[4,3-c]pyridin-3-ol Purification
Abstract
The purification of 1H-pyrazolo[4,3-c]pyridin-3-ol presents unique challenges due to its amphoteric nature and the existence of a keto-enol tautomeric equilibrium (3-hydroxy vs. 3-oxo).[1][2] This application note provides a scientifically grounded protocol for selecting recrystallization solvents, focusing on the interplay between solvent polarity, hydrogen bonding capacity, and the stabilization of specific tautomers. We identify Ethanol (EtOH) and Methanol (MeOH) as primary solvent candidates, with DMSO/Water systems serving as alternative antisolvent protocols for high-purity requirements.[1][2]
Introduction & Chemical Context
The 1H-pyrazolo[4,3-c]pyridin-3-ol scaffold is a fused bicyclic system often utilized as a bioisostere for purines in kinase inhibitor development.[1][2] Its purification is complicated by two main factors:
Amphoteric Character: The pyridine nitrogen (N5) is basic, while the pyrazole NH (N1) and the hydroxyl group (at C3) provide acidic/H-bond donor functionality.[1][2]
Annular Tautomerism: In solution and solid state, the molecule exists in equilibrium between the enol form (3-ol) and the keto form (3-one) .[1] This equilibrium is solvent-dependent; polar protic solvents often stabilize the keto form via hydrogen bonding, which can significantly alter solubility profiles and crystal packing.[1][2]
Understanding this equilibrium is prerequisite to successful recrystallization.[1][2] If the solvent does not stabilize the desired polymorph or tautomer, "oiling out" or amorphous precipitation occurs instead of crystallization.[2]
Tautomeric Equilibrium Visualization
Figure 1: The tautomeric shift influences solubility.[2] Polar protic solvents tend to favor the keto-form, often leading to higher lattice energy and lower solubility, requiring higher temperatures for dissolution.[2]
Solvent Selection Strategy
Based on the dielectric constants (
) and hydrogen bond donor (HBD) capabilities, the following solvents are categorized for this specific scaffold.
Solvent Class
Solvent
Boiling Point (°C)
Suitability
Mechanistic Rationale
Primary (Protic)
Ethanol (EtOH)
78
High
Ideal balance of polarity.[1][2] Solubilizes the pyridine ring while allowing H-bonding networks to form upon cooling.[1]
Primary (Protic)
Methanol (MeOH)
65
High
Higher solubility than EtOH.[1][2] Useful if the crude material is very insoluble, but yield may be lower due to higher mother liquor retention.[2]
Antisolvent
Water
100
Medium
Poor solubility for the neutral molecule.[1] Used in conjunction with EtOH or DMSO to force precipitation.[1][2]
Rescue (Aprotic)
DMSO
189
Specialized
High solubility power.[1] Used only for "Dissolve-and-Precipitate" methods, not thermal recrystallization (hard to remove).[1][2]
Non-Polar
Hexanes/EtOAc
Various
Low
Generally poor solubility for this heterocycle; likely to cause oiling out if used as the primary solvent.[1][2]
Detailed Experimental Protocols
Protocol A: Thermal Recrystallization (Ethanol)
Best for: Routine purification of crude material with >85% purity.[1]
Preparation: Place 1.0 g of crude 1H-pyrazolo[4,3-c]pyridin-3-ol in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Dissolution: Add Ethanol (absolute) in small portions (start with 10 mL) while heating the mixture to reflux (80°C oil bath).
Critical Step: If the solid does not dissolve after 20 mL (20 vol), add Water dropwise through the condenser until clarity is achieved (creating an EtOH/H2O system).[1][2]
Hot Filtration: If insoluble black specks (carbon/metal residues) remain, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.[1][2]
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.
Finishing: Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol (2 x 2 mL).
Drying: Dry under high vacuum at 45°C for 12 hours.
Protocol B: pH-Swing Reprecipitation (DMSO/Water)
Best for: Highly insoluble crude material or removal of inorganic salts.[1][2]
Dissolution: Dissolve 1.0 g of crude material in the minimum amount of DMSO (approx. 3-5 mL) at room temperature. Slight warming (40°C) is permissible.[1][2]
Filtration: Filter the solution through a 0.45 µm syringe filter to remove particulates.
Precipitation: Place the DMSO solution in a beaker with rapid stirring. Slowly add Water (antisolvent) dropwise.[1][2]
Observation: A milky suspension will form.[1][2] Continue adding water until the ratio is approx. 1:5 (DMSO:Water).[1][2]
Aging: Stir the suspension for 1 hour to allow crystal growth (Ostwald ripening).
Isolation: Filter and wash extensively with water to remove residual DMSO.[1][2]
Drying: Requires prolonged drying or lyophilization to remove trace water.[1][2]
Process Workflow Diagram
Figure 2: Decision matrix for solvent selection. Protocol A (Ethanol) is the standard route; Protocol B (DMSO) is the fallback for intractable solubility.[2]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Oiling Out
Solvent is too non-polar or cooling is too fast.[1][2]
Re-heat to dissolve.[1][2] Add a seed crystal at the cloud point.[1][2] Add 5% Methanol to increase polarity.[1][2]
Low Yield
Product is too soluble in the mother liquor.[1][2]
Concentrate the mother liquor by 50% and cool again (Second Crop). Use a colder isolation temperature (-10°C).[1][2]
Add activated charcoal (5 wt%) during the reflux step, stir for 10 mins, then hot filter.
References
Synthesis and Tautomerism of Pyrazolones:
Holzer, W. et al.[1][2] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-pyrazol-3-ols." Molecules, 2015.[1][2]
Context: Establishes the keto-enol equilibrium behavior fundamental to solubility.
Purification of Pyrazolo[3,4-b]pyridines (Structural Analog):
Fahmy, S.M. et al.[1][2] "Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives."[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[2]
Context: Cites Ethanol (EtOH) as the standard recrystallization solvent for 3-hydroxy/amino pyrazolopyridines.[2]
Solubility & Synthesis of Pyrazolo[4,3-c]pyridines:
Gogoi, S. et al.[1][2] "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines."[1][2][3] Beilstein Journal of Organic Chemistry, 2014.[1][2]
Context: Describes the synthesis and isolation of the specific [4,3-c] scaffold.
General Heterocyclic Solubility Data:
PubChem Compound Summary for 1H-Pyrazolo[4,3-c]pyridine.
Context: Physical property data supporting polarity assessments.[1][2]
Application Note: Reaction Conditions for Chlorination of Pyrazolopyridin-3-ol
The following Application Note and Protocol guide details the reaction conditions for the chlorination of pyrazolopyridin-3-ol. Executive Summary The chlorination of pyrazolopyridin-3-ol is a pivotal transformation in th...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the reaction conditions for the chlorination of pyrazolopyridin-3-ol.
Executive Summary
The chlorination of pyrazolopyridin-3-ol is a pivotal transformation in the synthesis of bioactive scaffolds, particularly for kinase inhibitors (e.g., c-MET, AXL) and heterocyclic building blocks. The term "chlorination" in this context typically refers to one of two distinct mechanistic pathways, dictated by the desired outcome:
Deoxychlorination (Nucleophilic Substitution): Conversion of the 3-hydroxyl group (often in equilibrium with a 3-oxo tautomer) into a 3-chloro moiety. This is the standard method to activate the position for subsequent SNAr reactions.
Electrophilic Aromatic Substitution (SEAr): Introduction of a chlorine atom onto the aromatic ring (e.g., at C-2 or the pyridine ring) while preserving the oxygen functionality.
This guide prioritizes Deoxychlorination as the primary workflow, as it is the most common requirement for this substrate, while providing a secondary protocol for Electrophilic Ring Chlorination .
Mechanistic Insight & Substrate Analysis
Tautomeric Considerations
Pyrazolopyridin-3-ols often exist in a tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms.
Pyrazolo[1,5-a]pyridin-3-ol: Exists significantly in the keto form (pyrazolo[1,5-a]pyridin-3(2H)-one).
1H-Pyrazolo[3,4-b]pyridin-3-ol: Functions similarly to a hydroxypyrazole/pyrazolone system.
Successful chlorination requires driving this equilibrium toward the enol form to allow activation by the chlorinating agent (typically phosphoryl chloride, POCl3).
Reaction Pathways Diagram
The following diagram illustrates the divergent pathways based on reagent selection.
Figure 1: Mechanistic divergence between deoxychlorination (blue path) and ring chlorination (red path).
Protocol A: Deoxychlorination (OH
Cl)
Objective: Synthesis of 3-chloropyrazolopyridine from pyrazolopyridin-3-ol.
Primary Reagent: Phosphoryl chloride (POCl3).
Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate, followed by nucleophilic attack by chloride ions.
Reagents & Equipment
Substrate: Pyrazolopyridin-3-ol (1.0 equiv)
Reagent: POCl3 (Phosphorus oxychloride) (5.0 – 10.0 equiv). Acts as both reagent and solvent.
Catalyst (Optional):
-Dimethylaniline or DIPEA (0.5 – 1.0 equiv). Accelerates enol activation.
Solvent (Optional): Acetonitrile (MeCN) or Toluene (if neat POCl3 is undesirable).
Ensure all glassware is oven-dried. POCl3 hydrolyzes violently with water; strictly exclude moisture.
In a fume hood, charge the reaction flask with Pyrazolopyridin-3-ol (1.0 equiv).
Reagent Addition:
Cool the flask to 0 °C (ice bath).
Slowly add POCl3 (5–10 equiv) dropwise.
Critical: If the substrate is insoluble, adding a tertiary amine base (e.g.,
-dimethylaniline, 1.0 equiv) can aid solubility and catalyze the reaction.
Reaction:
Remove the ice bath and heat the mixture to Reflux (105–110 °C) .
Monitor by TLC or LC-MS. Reaction typically completes in 2–4 hours .
Endpoint: Disappearance of the starting material (M+H) and appearance of the chloride product (M+H + 18 mass shift difference usually replaced by Cl pattern).
Workup (Quenching - EXOTHERMIC HAZARD):
Option A (Rotovap first - Recommended): Concentrate the reaction mixture under reduced pressure to remove excess POCl3. The residue is a thick oil. Dilute with DCM or EtOAc, then pour slowly onto crushed ice/saturated NaHCO3.
Option B (Direct Quench): Pour the cooled reaction mixture very slowly onto a stirred mixture of crushed ice and saturated aqueous NaHCO3. Warning: Delayed exotherm is common.
Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purify via flash column chromatography (Hexanes/EtOAc gradient).
Optimization Table
Parameter
Standard Condition
Optimization for Low Yields
Stoichiometry
Neat POCl3 (Excess)
1.5 equiv POCl3 in Toluene
Temperature
100–110 °C
120 °C (Sealed tube) or Microwave (150 °C, 30 min)
Additives
None
PCl5 (1.0 equiv) - Use if OH is stubborn
Base
None
-Dimethylaniline (1.0 equiv)
Protocol B: Electrophilic Ring Chlorination (C-H
C-Cl)
Objective: Chlorination of the pyrazolopyridine ring (e.g., C-2 position) while retaining the 3-hydroxyl group.
Primary Reagent: N-Chlorosuccinimide (NCS).
Reagents & Conditions
Substrate: Pyrazolopyridin-3-ol (1.0 equiv)
Reagent: NCS (1.0 – 1.1 equiv)
Solvent: Hexafluoroisopropanol (HFIP) or Acetonitrile (MeCN).
Temperature: Room Temperature to 60 °C.
Methodology
Dissolve the substrate in HFIP (0.1 M). HFIP is superior for activating NCS and stabilizing the cationic intermediates in electron-rich heterocycles.
Add NCS (1.05 equiv) in one portion.
Stir at room temperature for 4–12 hours.
Workup: Dilute with water, extract with EtOAc. HFIP can be recovered by distillation if performed on a large scale.
Note: If C-2 is unsubstituted, chlorination will occur preferentially at C-2 due to the electron-donating effect of the ring nitrogen and the 3-OH group.
Troubleshooting & Safety
Critical Safety: POCl3 Quenching
The hydrolysis of POCl3 produces Phosphoric acid and HCl gas.
Never add water directly to hot POCl3.
Delayed Exotherm: When quenching into water, the reaction may appear calm for seconds before violently boiling. Always stir vigorously and keep the quench vessel cold (0 °C).
Regioselectivity Issues
Problem: Chlorination occurring on the pyridine ring instead of the pyrazole core.
Solution: This is rare with POCl3 (which targets the oxygen). For NCS reactions, lower the temperature to 0 °C to improve selectivity for the most electron-rich position (C-2 of pyrazole).
Incomplete Reaction (Deoxychlorination)
If starting material persists, add PCl5 (0.5 equiv) to the POCl3 mixture. PCl5 is a more aggressive chlorinating agent and helps convert the "unreactive" phosphate intermediates.
References
Vertex AI Search. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. National Institutes of Health (NIH). Link
Vertex AI Search. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. University of Liverpool. Link
Vertex AI Search. (2014).[2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Phosphorus, Sulfur, and Silicon and the Related Elements.[3][4] Link
Vertex AI Search. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. Link
Vertex AI Search. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. MDPI. Link
Technical Support Center: Pyrazolopyridine Alkylation
Ticket System Status: [ONLINE] Topic: Resolving Regioisomers in 1H-Pyrazolo[3,4-b]pyridine Alkylation Assigned Specialist: Senior Application Scientist, Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket System Status: [ONLINE]
Topic: Resolving Regioisomers in 1H-Pyrazolo[3,4-b]pyridine Alkylation
Assigned Specialist: Senior Application Scientist, Dr. A.
Reference ID: TICKET-PYR-404
Executive Summary (The "Why" and "How")
User Query: "I am alkylating a 1H-pyrazolo[3,4-b]pyridine scaffold and consistently getting a mixture of N1 and N2 isomers. How do I control this regioselectivity, and how do I definitively distinguish them?"
Technical Response:
The alkylation of 1H-pyrazolo[3,4-b]pyridine is governed by a competition between thermodynamic stability (favoring N1) and kinetic/chelation control (favoring N2). The selectivity is heavily dependent on the "Hard and Soft Acids and Bases" (HSAB) theory applied to the specific ion-pairing in your reaction medium.
N1-Alkylation (Thermodynamic): Preserves the aromaticity of the pyrazole ring. Favored by dissociated ion pairs (polar aprotic solvents, large cations like Cs
).
N2-Alkylation (Kinetic/Chelation): Often results in a quinoid-like disruption but is favored by tight ion pairs and chelation effects (non-polar solvents, small coordinating cations like Na
/Li) or steric blocking of N1.
Troubleshooting Guide: Controlling Regiochemistry
Diagnostic Decision Tree
Use this logic flow to select your conditions based on your desired isomer.
Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer.
Mechanism of Action (The "Why")
Feature
Condition A (N1-Selective)
Condition B (N2-Selective)
Dominant Species
Solvent-Separated Ion Pair (SSIP)
Contact Ion Pair (CIP) / Chelate
Mechanism
The cation (Cs) is loosely associated. The pyrazolyl anion is "naked" and attacks via the most electronegative/thermodynamically stable nitrogen (N1).
The cation (Na, Li) coordinates tightly to N1 and the pyridine nitrogen (N7), effectively blocking N1 or directing the electrophile to N2 via a cyclic transition state.
Analytical Troubleshooting: Distinguishing N1 vs. N2
User Query: "I have two spots on my TLC. How do I know which is which without growing a crystal?"
Technical Response:
1D NMR (
H or C) is often insufficient due to the subtle electronic differences. 2D NMR (NOESY/ROESY) is the gold standard for solution-phase identification.
The "N2-C3 Interaction" Rule
In 1H-pyrazolo[3,4-b]pyridine:
N2 is spatially adjacent to C3-H .
N1 is spatially adjacent to the Pyridine Ring (N7/C7a) .
Therefore, an NOE correlation between the introduced alkyl group protons and the pyrazole C3 proton is diagnostic for the N2-isomer .
Figure 2: Analytical workflow for assigning regiochemistry using NOESY NMR.
Data Table: Expected NMR Signatures
Feature
N1-Isomer (Thermodynamic)
N2-Isomer (Kinetic)
NOE Correlation
No interaction with C3-H. Possible weak interaction with Pyridine C6-H (distance dependent).
Strong interaction between Alkyl-H and C3-H.
C Shift (C3)
Typically downfield (approx. 133-136 ppm).
Typically upfield (approx. 120-130 ppm) due to quinoid character.
Elution Order (SiO)
Usually less polar (Higher R) due to lack of exposed NH/lone pair dipole.
Usually more polar (Lower R) due to larger dipole moment.
Note: Elution order is a heuristic and can reverse depending on the alkyl group. Always rely on NOE.
Standard Operating Procedures (SOPs)
Protocol A: Synthesis of N1-Alkyl Pyrazolo[3,4-b]pyridine
Target: Thermodynamic Product
Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF (0.1 M).
Deprotonation: Add Cs
CO (2.0 eq). Stir at Room Temperature (RT) for 30 mins.
Why? Cesium is a large, soft cation that promotes the "naked" anion, favoring the thermodynamic N1 position.
Alkylation: Add Alkyl Halide (1.1 eq) dropwise.
Reaction: Stir at RT (or 60°C for hindered electrophiles) for 2-16 hours.
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
Protocol B: Synthesis of N2-Alkyl Pyrazolo[3,4-b]pyridine
Target: Kinetic/Chelation Product
Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous THF (0.1 M). Cool to 0°C.
Deprotonation: Add NaH (60% dispersion, 1.2 eq). Stir at 0°C for 30 mins.
Why? Na
coordinates between N1 and N7 (pyridine nitrogen), blocking N1 and directing attack to N2.
Alkylation: Add Alkyl Halide (1.1 eq).
Reaction: Allow to warm to RT slowly.
Workup: Quench with saturated NH
Cl. Extract with DCM.
Frequently Asked Questions (FAQ)
Q: I used NaH in DMF and still got a mixture. Why?A: The solvent effect often overrides the base effect. DMF is highly polar and solvates the Na
cation, breaking the tight ion pair required for N2 selectivity. To favor N2, you must use a non-polar solvent like THF or Toluene.
Q: Does the Mitsunobu reaction always favor N2?A: Not always, but frequently. The Mitsunobu reaction often favors the N2 position in fused pyrazoles due to steric bulk of the triphenylphosphine-betaine intermediate making approach to the hindered N1 (peri to the pyridine ring) difficult. However, this is substrate-dependent.
Q: Can I convert the N2 isomer to the N1 isomer?A: Yes, potentially. N2 isomers are often kinetically trapped. Heating the N2 isomer with a catalytic amount of acid or base in a polar solvent may induce rearrangement to the thermodynamically more stable N1 isomer (the "Dimroth rearrangement" type pathway, though technically a trans-alkylation).
References
Bookser, B. C., et al. (2018).[1] Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions.[1] The Journal of Organic Chemistry, 83(12), 6334–6353.
[Link]
Levin, M. D., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641, 646–652.
[Link]
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10199–10207.
[Link]
Foces-Foces, C., et al. (1995). Tautomerism and N-alkylation of pyrazolo[3,4-b]pyridines. Journal of the Chemical Society, Perkin Transactions 2, 1539-1544.
Technical Support Center: Controlling Keto-Enol Tautomerism in NMR
Introduction Welcome to the Advanced NMR Applications Support Center. If you are analyzing -dicarbonyls, phenols, or heterocyclic ketones, you have likely encountered "messy" spectra: broad signals, missing peaks, or fra...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Advanced NMR Applications Support Center. If you are analyzing
-dicarbonyls, phenols, or heterocyclic ketones, you have likely encountered "messy" spectra: broad signals, missing peaks, or fractional integration values that do not match your expected structure.
This is rarely a sample purity issue. It is a dynamic equilibrium issue .
Keto-enol tautomerism operates on a timescale that often interferes with the NMR timescale (
to seconds). As an Application Scientist, I often see researchers misinterpret these dynamic effects as degradation. This guide provides the control parameters—Solvent, Temperature, and pH—to force your molecule into a regime (Fast or Slow Exchange) that yields clean, quantifiable data.
Part 1: Diagnostic Decision Tree
Before altering experimental conditions, determine if your problem is thermodynamic (ratio of species) or kinetic (exchange rate).
Figure 1: Diagnostic workflow for distinguishing between thermodynamic population issues and kinetic exchange broadening.
Part 2: Troubleshooting & FAQs
Module 1: Solvent Selection & Chemical Shift
Q: Why does my compound look like a pure enol in
but a mixture in DMSO-?
A: This is due to the competition for Hydrogen Bonding.
In non-polar solvents like Chloroform-d (
) or Benzene-, -dicarbonyls form a stable intramolecular hydrogen bond (a 6-membered chelate ring). This "locks" the molecule in the Enol form.
When you switch to a polar aprotic solvent like DMSO-
, the solvent acts as a strong Hydrogen Bond Acceptor (HBA). The DMSO oxygen competes for the enolic proton, disrupting the intramolecular chelate ring. Without this stabilization, the equilibrium often shifts back toward the Keto form, or establishes a distinct equilibrium where both forms are visible.
Recommendation:
To observe the Enol : Use non-polar, non-H-bonding solvents (
, , ).
To observe the Keto : Use polar H-bond acceptors (DMSO-
, Acetone-, ).
Q: I cannot find my OH peak. Where did it go?
A: In the enol form of
-dicarbonyls, the intramolecular H-bond deshields the proton significantly.[1] Look way downfield—typically between 12.0 and 16.0 ppm . If the exchange is fast or the sample is wet, this peak may broaden into the baseline.
Module 2: Kinetic Control (Line Broadening)
Q: My peaks are extremely broad and "hump-like." Is my sample impure?
A: Likely not. You are in the "Intermediate Exchange" regime.
Slow Exchange: Distinct peaks for Keto and Enol. (Lifetime of species
).
Fast Exchange: Single average peak. (Lifetime
).
Intermediate: Broad, undefined blobs.
The Fix: You must push the system to a limit.
Cooling (to -40°C): Slows the exchange. You will likely resolve distinct Keto and Enol signals.[2]
Heating (to +60°C): Accelerates exchange. The peaks will coalesce into a sharp, weighted average.
Q: Can I use acid to clean up the spectrum?
A: Yes, but be careful. Trace acids catalyze tautomerization.[2]
Scenario: If you want to see average peaks (fast exchange), adding a trace of acid (e.g., TFA-d) can accelerate the rate enough to coalesce the signals.
Warning: If you want to quantify the ratio of Keto:Enol, you must avoid acid, as it distorts the kinetics and potentially the thermodynamic equilibrium.
Module 3: Impurity Interference
Q: My integration ratios change every time I run the sample in
. Why?
A: Your solvent is likely acidic.
Chloroform decomposes over time to form Phosgene and Hydrochloric Acid (HCl). Even trace HCl acts as a potent catalyst for keto-enol exchange.
Fresh
: Slow exchange (distinct peaks).
Aged
: Faster exchange (broadening or moving toward coalescence).
Protocol: Always neutralize "aged"
before analyzing tautomeric compounds (see Protocol A below).
Part 3: Experimental Protocols
Protocol A: Neutralization of
Use this when peaks are unexpectedly broad or integration is inconsistent.
Place a small plug of glass wool in a clean Pasteur pipette.
Add ~2 cm height of Basic Alumina on top of the wool.
Passage: Pass your
(approx 0.7 mL) through this mini-column directly into the NMR tube.
Verification: The alumina scavenges trace HCl and water. Your tautomerization rate should now be slower (sharper, distinct peaks).
Protocol B: Variable Temperature (VT) NMR for Tautomers
Use this to calculate
or resolve overlapping isomers.
Solvent: Use Toluene-
(wide liquid range) or DMSO- (high boiling). Avoid for high temps (boils at 61°C).
Preparation: Dissolve ~10-15 mg of sample in 0.6 mL solvent. Cap tightly.
Low Temp Run (Slow Limit):
Cool probe to 253 K (-20°C).
Shim carefully (shimming changes with temp).
Acquire spectrum.[3][4][5][6][7][8][9][10][11] Look for resolution of the -OH proton and splitting of the
-protons.
High Temp Run (Fast Limit):
Heat probe to 333 K (+60°C).
Acquire spectrum.[3][4][5][6][7][8][9][10][11] Look for coalescence into single peaks.
Calculation:
Integrate Keto vs. Enol signals at the Slow Limit (Low Temp).
Part 4: Data Summary & Visualization
Solvent Impact Table
Solvent
Polarity
H-Bond Capacity
Effect on -Dicarbonyls
Typical Result
Non-Polar
Low
Stabilizes Intramolecular H-Bond
Favors Enol (Sharp peaks if acid-free)
Benzene-
Non-Polar
None
Stabilizes Intramolecular H-Bond
Favors Enol (Maximized Enol %)
DMSO-
Polar Aprotic
Strong Acceptor
Disrupts Intramolecular H-Bond
Favors Keto (or mixture)
Methanol-
Polar Protic
Donor/Acceptor
Competes for all H-bonds
Complex Mixture (Often broad due to exchange)
Mechanism of Solvent Interference
The following diagram illustrates why DMSO disrupts the enol form compared to Chloroform.
Figure 2: Mechanistic comparison of solvent effects.
permits the stable 6-membered intramolecular ring (Enol), while DMSO acts as an external H-bond acceptor, breaking the ring and favoring the Keto form.
References
Reich, H. J. (2023). Structure and Reactivity: Tautomerism. University of Wisconsin-Madison. Available at: [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
LibreTexts Chemistry. (2020). Keto-Enol Tautomerism. Available at: [Link]
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard reference for solvent polarity parameters).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Authoritative text on NMR assignment of tautomers).
Technical Support Center: HPLC Purification of Polar Pyrazolopyridine Intermediates
This guide is structured as a dynamic Technical Support Center for researchers dealing with the purification of polar pyrazolopyridine intermediates. It moves beyond generic advice, focusing on the specific physicochemic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a dynamic Technical Support Center for researchers dealing with the purification of polar pyrazolopyridine intermediates. It moves beyond generic advice, focusing on the specific physicochemical challenges of these nitrogen-rich heterocycles.
Status: Operational 🟢
Operator: Senior Application Scientist
Case ID: PYR-AZ-001
Executive Summary: The Chemistry of the Challenge
Pyrazolopyridines (e.g., pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyrimidine) are "privileged scaffolds" in kinase inhibitor discovery. However, they present a distinct purification paradox:
Basicity: The pyridine nitrogen is basic (pKa ~3–5), causing severe tailing due to silanol interactions at neutral pH.
Polarity: Synthetic intermediates often possess polar handles (amines, hydroxyls) that cause them to elute in the void volume on standard C18 columns.
Solubility: They are often sparingly soluble in water but crash out in high organic, creating "needle" blockages in injectors.
This guide provides the protocols to overcome these barriers.
Troubleshooting & FAQs
Category A: Retention Issues (The "Void Volume" Crisis)
Q: My pyrazolopyridine intermediate elutes at the solvent front (T0) on a standard C18 column. How do I retain it?A: This is a classic "dewetting" or polarity mismatch issue. Standard C18 chains collapse in 100% aqueous conditions, and your polar compound prefers the mobile phase over the collapsed stationary phase.
Immediate Fix: Switch to an Aqueous C18 (AQ-C18) or Polar-Embedded column.[1] These phases contain hydrophilic groups (amide, carbamate) near the silica surface that prevent phase collapse and interact with your polar intermediate via hydrogen bonding.
The "High pH" Pivot: If you are using acidic mobile phase (0.1% Formic/TFA), your basic nitrogen is protonated (
), making it highly polar. Switch to a High pH buffer (10mM Ammonium Bicarbonate, pH 10) . This deprotonates the molecule (), rendering it neutral and significantly more hydrophobic, drastically increasing retention on C18. Note: Ensure your column is pH 10 stable (e.g., Hybrid Silica).
Q: I tried AQ-C18, but retention is still poor (k' < 1). What now?A: You have crossed the threshold into HILIC (Hydrophilic Interaction Liquid Chromatography) territory. If your intermediate has multiple polar groups (LogP < 0), Reverse Phase (RP) is fighting thermodynamics.
Action: Switch to a HILIC mode using a Bare Silica or Amide column.
Mobile Phase: Start with 95% Acetonitrile / 5% Ammonium Formate buffer. The elution order will reverse: impurities elute first, and your polar product retains.
Category B: Peak Shape (The "Shark Tooth" Tailing)
Q: My peak looks like a shark tooth (severe tailing). Is my column dead?A: Likely not. This is Secondary Silanol Interaction . The positively charged nitrogen on your pyrazolopyridine is ion-exchanging with residual negatively charged silanols (
) on the silica surface.
The "Masking" Solution: Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA is a strong ion-pairing agent that "masks" the positive charge, sharpening the peak.
The "Overwhelm" Solution: If you must use Formic Acid (for MS sensitivity), add 5–10 mM Ammonium Formate . The ammonium ions (
) flood the system and compete for the silanol sites, displacing your drug molecule.
Category C: Solubility & Recovery
Q: My sample precipitates in the loop or at the head of the column.A: Pyrazolopyridines often hate water but aren't soluble enough in pure MeOH/ACN to load at high concentration.
Sandwich Injection: Draw 10% DMSO (plug) -> Sample in 50:50 DMSO/Water -> 10% DMSO (plug). This prevents the sample from hitting the aqueous mobile phase shock-wave instantly.
Feed Injection: For prep-scale, use a separate feed pump to introduce the sample directly into the stream after the mixing point, or dissolve the sample in a solvent that matches the starting gradient strength (e.g., 5% ACN).
Decision Logic & Workflows
Diagram 1: Method Development Decision Tree
This logic flow guides you from the initial structure analysis to the correct column/mode selection.
Caption: Decision matrix for selecting the optimal stationary phase and pH based on compound polarity and basicity.
Technical Data & Protocols
Table 1: Mobile Phase Modifier Impact on Pyrazolopyridines[2]
Signal Suppression in MS ; Difficult to remove traces.
10mM NH₄HCO₃
~10.0
Deprotonation ()
Max Retention ; Sharp peaks; MS Compatible.
Requires High-pH stable columns (Hybrid/Polymer).
10mM NH₄OAc
~6.8
Buffering
Neutral pH stability.
Often poor selectivity for these heterocycles.
Protocol A: The "High pH" Purification (Recommended)
Best for basic pyrazolopyridines to maximize loading capacity and retention.
Reagents:
Solvent A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10 with Ammonium Hydroxide if necessary).
Solvent B: 100% Acetonitrile.
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Must be hybrid silica).
Step-by-Step:
Preparation: Dissolve sample in 1:1 DMSO:Methanol. Avoid pure DMSO if possible to prevent viscous fingering.
Equilibration: Flush column with 95% A / 5% B for 5 CV (Column Volumes).
Gradient:
0-2 min: Hold 5% B (Desalting phase).
2-15 min: Linear ramp 5% -> 60% B.
15-17 min: Ramp to 95% B (Wash).
Recovery: Pool fractions. The high pH keeps the compound neutral, allowing for easier extraction into organic solvent (e.g., DCM) if lyophilization is too slow.
Protocol B: HILIC Screening for Ultra-Polar Intermediates
Use when the compound elutes at T0 even on AQ-C18.
Reagents:
Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).
Solvent B: Acetonitrile (no additive).
Column: Amide or Bare Silica.
Step-by-Step:
Preparation: Sample MUST be dissolved in high organic (e.g., 80% ACN / 20% Water). Injecting a water-rich sample in HILIC will destroy peak shape.
Gradient:
Start: 95% B / 5% A.
End: 60% B / 40% A. (Note: We decrease organic to elute).
Critical Step: HILIC columns require longer equilibration. Allow 20 CV between runs to re-establish the water layer on the silica surface.
Diagram 2: Troubleshooting Peak Tailing
Visualizing the mechanism of silanol interaction and the solution.
Caption: Two distinct chemical strategies to eliminate peak tailing caused by basic nitrogen-silanol interactions.
References
Phenomenex. (2017). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy.
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
BenchChem. (2025).[3][4] Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
National Institutes of Health (PMC). (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
Avoiding side reactions in hydrazine cyclization of pyridine esters
Welcome to the technical support center for the synthesis of pyridazinone derivatives through the cyclization of pyridine esters with hydrazine. This guide is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of pyridazinone derivatives through the cyclization of pyridine esters with hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize outcomes. The pyridazinone core is a significant scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2][3][4]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the practical challenges encountered in the laboratory.
Q1: My reaction is sluggish, or I'm observing incomplete conversion of the starting pyridine ester. What are the likely causes and how can I improve the reaction rate?
A1: Sluggish or incomplete reactions are common frustrations. The root cause often lies in suboptimal reaction conditions or the nature of the starting materials. Here’s a breakdown of factors to investigate:
Hydrazine Reactivity: Hydrazine hydrate is the most common reagent, but its reactivity can be influenced by its concentration and the presence of water.[5][6][7] For less reactive esters, consider using anhydrous hydrazine. However, exercise extreme caution as anhydrous hydrazine is highly toxic and explosive.
Temperature: While many protocols suggest refluxing in a suitable solvent like ethanol, the optimal temperature can be substrate-dependent.[1][6] If you're observing a slow reaction at the reflux temperature of your current solvent, consider switching to a higher-boiling solvent like n-butanol or employing microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes.[1]
Solvent Choice: The polarity and protic nature of the solvent play a critical role. Protic solvents like ethanol can facilitate the initial nucleophilic attack of hydrazine on the ester carbonyl. However, for some substrates, aprotic polar solvents like DMF or DMSO might be more effective.
Catalysis: While often not strictly necessary, acid or base catalysis can sometimes accelerate the reaction. A catalytic amount of a Brønsted acid (e.g., acetic acid) can activate the ester carbonyl towards nucleophilic attack. Conversely, a weak base could deprotonate hydrazine, increasing its nucleophilicity.
Confirm Reagent Quality: Ensure your hydrazine hydrate is of good quality and has been stored properly.
Solvent and Temperature Optimization:
If using ethanol, ensure you are at a vigorous reflux.
If the reaction is still slow, consider switching to n-butanol to increase the reaction temperature.
For rapid optimization, microwave-assisted synthesis is a powerful tool.[1] A typical starting point would be 120-150°C for 10-20 minutes.[1]
Trial Catalysis: In a small-scale trial, add a catalytic amount (e.g., 0.1 equivalents) of acetic acid to see if it improves the reaction rate. Monitor by TLC.
Q2: I'm observing the formation of a significant amount of a dimeric or polymeric byproduct. What is this side reaction and how can I prevent it?
A2: The formation of dimeric or polymeric materials is a frequent side reaction, particularly when dealing with substrates that have multiple reactive sites or under basic conditions.[8]
Mechanism of Dimerization: This often occurs when a partially reacted intermediate, such as the hydrazide, acts as a nucleophile and attacks another molecule of the starting ester or the desired pyridazinone product. This can lead to a chain of reactions resulting in oligomers or polymers.
Prevention Strategies:
Stoichiometric Control: Precise control over the stoichiometry of your reactants is critical. Using a slight excess of hydrazine can help ensure that all the ester is consumed before significant dimerization of the product can occur. However, a large excess can lead to other side reactions (see Q3).[5]
Slow Addition: Adding the pyridine ester dropwise to a solution of hydrazine can maintain a low concentration of the ester, favoring the intramolecular cyclization over intermolecular side reactions.[8]
Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular reactions like dimerization.
Inert Atmosphere: While less common for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-mediated side reactions that might lead to colored, high-molecular-weight impurities.[8]
Experimental Protocol: Minimizing Dimerization
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve hydrazine hydrate (1.1 equivalents) in your chosen solvent (e.g., ethanol).
Slow Addition: Dissolve the pyridine ester (1.0 equivalent) in the same solvent and add it to the dropping funnel.
Reaction: Heat the hydrazine solution to reflux and then add the ester solution dropwise over a period of 1-2 hours.
Monitoring: Monitor the reaction by TLC until all the starting ester is consumed.
Q3: My product is contaminated with a hydrazone derivative. How does this form and what conditions favor its formation?
A3: The formation of a hydrazone is a known side reaction, especially when an excess of hydrazine is used.[5]
Mechanism of Hydrazone Formation: The desired pyridazinone product still contains a carbonyl group. If a sufficient excess of hydrazine is present, it can act as a nucleophile and attack this carbonyl group, leading to the formation of a hydrazone.[5]
Controlling Hydrazone Formation:
Stoichiometry is Key: The most effective way to prevent this side reaction is to use a carefully controlled amount of hydrazine. An equimolar amount or a very slight excess (e.g., 1.05 equivalents) is often sufficient.[5]
Reaction Time: Prolonged reaction times, even after the starting ester is consumed, can increase the likelihood of hydrazone formation. It's important to monitor the reaction and work it up once the desired product is formed.
Troubleshooting Table: Stoichiometry vs. Side Products
Q4: The reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
A4: Regioselectivity becomes a critical issue when the pyridine ester has two non-equivalent ester groups or other functionalities that can react with hydrazine. The inherent electronic and steric properties of the pyridine ring and its substituents will dictate the preferred site of initial nucleophilic attack.
Factors Influencing Regioselectivity:
Electronic Effects: Electron-withdrawing groups on the pyridine ring will activate adjacent ester groups towards nucleophilic attack. Conversely, electron-donating groups will deactivate them.
Steric Hindrance: Bulky substituents near an ester group can hinder the approach of hydrazine, favoring reaction at a less sterically crowded site.
Reaction Conditions: In some cases, temperature and solvent can influence the kinetic vs. thermodynamic product ratio, thereby affecting regioselectivity.
Strategies for Controlling Regioselectivity:
Substrate Design: If possible, design your synthetic route to use a starting material where one of the reactive sites is blocked with a protecting group.
Leverage Inherent Reactivity: Analyze the electronic and steric environment of your pyridine ester to predict the more reactive site. Often, this can be used to your advantage to obtain the desired isomer as the major product.
Stepwise Synthesis: A more controlled, albeit longer, approach is to selectively form the mono-hydrazide by reacting the diester with one equivalent of hydrazine at a lower temperature. After isolation and purification of the mono-hydrazide, the cyclization can then be induced under more forcing conditions.
Visualizing Reaction Pathways
To better understand the desired reaction versus potential side reactions, consider the following generalized workflow:
Caption: Desired vs. Side Reaction Pathways.
References
Hovakimyan, S. A., et al. (2004). Synthesis of Pyridazinone Derivatives. Chemistry of Heterocyclic Compounds, 40, 1047. Available at: [Link]
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 6(7), 3532-3545.
Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
Abdellatif, K. R. A., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(12), 20496-20508. Available at: [Link]
Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme.
Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org.
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? ResearchGate. Available at: [Link]
BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. BenchChem.
ResearchGate. (2025). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. ResearchGate. Available at: [Link]
MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.
ResearchGate. (2005). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][5][6][9]tetrazine, a Novel Ring System. Journal of Heterocyclic Chemistry, 42(5), 919-925.
Royal Society of Chemistry. (2022). Selective synthesis of pyridazine-fused chromones and 3-pyridazinyl chromones through intermolecular chromone annulation of o-hydroxyphenylenaminones with aryldiazonium salts. Organic Chemistry Frontiers.
MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.
Royal Society of Chemistry. (2015). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry.
Organic Chemistry Portal. (2021). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
PubMed. (2009). A concise route to pyridines from hydrazides by metal carbene N-H insertion, 1,2,4-triazine formation, and Diels-Alder reaction. Organic Letters, 11(18), 4100-4103.
ResearchGate. (2020). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
PubMed Central. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 63(21), 12485-12517.
Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2095-2104.
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
ScienceDirect. (2017). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
International Journal of Research in Engineering and Science. (2019). Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. International Journal of Research in Engineering and Science (IJRES), 7(7), 05-12.
Organic Chemistry Portal. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Chemistry Portal.
ACS Publications. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1092-1095.
Technical Support Center: Optimizing Pyrazolo[4,3-c]pyridine Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[4,3-c]pyridine scaffolds. This guide is designed to provide in-depth, practical solutions to o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[4,3-c]pyridine scaffolds. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this important heterocyclic core: poor aqueous solubility. As a scaffold present in numerous kinase inhibitors and other biologically active molecules, overcoming solubility limitations is critical for advancing promising compounds from discovery to clinical application.[1][2]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. We will explore the causal relationships between molecular structure and solubility, provide actionable, field-proven protocols, and ground our recommendations in established scientific principles.
Question 1: My newly synthesized pyrazolo[4,3-c]pyridine derivative shows potent activity but has extremely low aqueous solubility (<1 µg/mL). What are the primary structural factors I should investigate first?
Answer:
Low aqueous solubility in pyrazolo[4,3-c]pyridine scaffolds often stems from a combination of high crystallinity (strong crystal lattice energy) and excessive lipophilicity. The planar, aromatic nature of the fused ring system promotes π-π stacking, leading to a stable, less soluble crystalline form.
Initial Troubleshooting Workflow:
Your first step is to diagnose the primary cause. A logical workflow involves assessing the molecule's physicochemical properties and then identifying sites for modification that are least likely to disrupt the desired biological activity (the pharmacophore).
Caption: Initial workflow for diagnosing solubility issues.
Causality Explained:
Lipophilicity (High cLogP): The distribution coefficient (LogP) is a measure of a compound's lipophilicity. High lipophilicity is a primary driver of poor aqueous solubility. Many potent compounds are "greasy" to effectively bind to hydrophobic pockets in their target proteins.[2]
Crystal Lattice Energy: The energy required to break apart the crystal lattice of a solid is a major barrier to dissolution. Planar, rigid molecules like the pyrazolo[4,3-c]pyridine core can pack very efficiently, increasing this energy.
Topological Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's ability to form hydrogen bonds. A low TPSA often correlates with poor solubility.
By calculating these in-silico properties first, you can form a hypothesis: is the problem primarily due to high lipophilicity, strong crystal packing, or both? This will guide your optimization strategy.
Question 2: What are the most effective chemical modification strategies to rationally improve the solubility of my pyrazolo[4,3-c]pyridine lead compound?
Answer:
Once you have identified solvent-exposed regions of your molecule that can be modified without losing potency, the goal is to introduce functionalities that either disrupt crystal packing or increase favorable interactions with water.
Strategy 1: Introduce Polar, Ionizable Groups
This is often the most effective strategy. Adding a basic nitrogen or an acidic group provides a handle for salt formation (see Q3) and dramatically increases polarity.
Why it Works: Ionizable groups can exist in a charged state at physiological pH, which vastly improves interaction with polar water molecules. A well-placed amine or carboxylic acid can increase solubility by several orders of magnitude.[3][4]
Where to Modify: Target solvent-exposed regions identified from SAR or computational modeling. For example, studies on similar pyrazolo-pyridone scaffolds have shown that substitution on a methyl pyrazole moiety can be directed towards solvent-exposed subpockets, allowing the introduction of ionizable polar groups that dramatically improve aqueous solubility without harming biological activity.[5]
Strategy 2: Add Non-ionizable, Polar Functional Groups
If adding an ionizable group is not feasible, incorporating polar functionalities that can act as hydrogen bond donors or acceptors is a viable alternative.
Why it Works: These groups increase the molecule's TPSA and ability to form hydrogen bonds with water, improving solvation. They also add three-dimensionality, which can disrupt the planar stacking that leads to high crystal lattice energy.
Examples: Hydroxyl (-OH), methoxy (-OCH₃), amides (-CONH₂), or small polyethers (e.g., -OCH₂CH₂OH).
Strategy 3: The "Solubility Tag" or Prodrug Approach
For preclinical studies, a more significant modification can be made by attaching a highly soluble group (like a phosphate or a polyethylene glycol chain) that is cleaved in vivo to release the active parent drug.
Why it Works: This approach masks the properties of the poorly soluble parent compound until after administration. Phosphate prodrugs, for instance, are highly water-soluble and are often cleaved by endogenous phosphatases.
Data Summary: Impact of Substituents on Solubility
The following table provides a conceptual summary of how different substituents can impact key physicochemical properties related to solubility.
Substituent (R-Group)
Typical Change in cLogP
Impact on TPSA
Primary Mechanism for Solubility Enhancement
-CH₃ (Methyl)
+0.5
No change
Decreases solubility
-Cl (Chloro)
+0.7
No change
Decreases solubility
-OH (Hydroxyl)
-1.0 to -1.5
Increase
H-bond donor/acceptor
-OCH₃ (Methoxy)
-0.02
Increase
H-bond acceptor, disrupts packing
-COOH (Carboxylic Acid)
-0.3 to +0.1 (pH-dependent)
Significant Increase
Ionizable (acidic), H-bond donor/acceptor
-NH₂ (Amino)
-1.2
Significant Increase
Ionizable (basic), H-bond donor
-SO₂NH₂ (Sulfonamide)
-1.5
Significant Increase
H-bond donor/acceptor
-CH₂CH₂OH (Hydroxyethyl)
-1.0
Increase
H-bond donor/acceptor, increases flexibility
Question 3: My pyrazolo[4,3-c]pyridine contains a basic nitrogen atom. How can I leverage salt formation to improve its solubility for in vitro and in vivo studies?
Answer:
Salt formation is one of the most powerful, cost-effective, and widely used methods for increasing the solubility and dissolution rate of ionizable compounds.[3][4] The nitrogen atoms in the pyridine and pyrazole rings of your scaffold are basic and can be protonated to form a salt with an appropriate acid.[6]
Core Principle:
Converting a neutral, poorly soluble free base into a salt form introduces ionic character. The resulting salt is generally more polar and has a significantly higher aqueous solubility than the parent compound. Around half of all drugs on the market are administered as salts.[3]
Experimental Protocol: Small-Scale Salt Screening
Objective: To identify a counter-ion that forms a stable, crystalline salt with improved aqueous solubility.
Materials:
Your pyrazolo[4,3-c]pyridine free base (~10-20 mg per experiment).
A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid, maleic acid).
A variety of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, water).
Small glass vials (1-2 mL).
Stir plate and magnetic stir bars.
Procedure:
Dissolution: Dissolve 10 mg of your free base in a minimal amount of a suitable organic solvent (e.g., 0.5 mL of isopropanol) in a vial. Warm gently if necessary to achieve full dissolution.
Acid Addition: In a separate vial, prepare a solution of the chosen acid (1.0 molar equivalent) in the same solvent. Add the acid solution dropwise to the stirring solution of your compound.
Precipitation/Crystallization: Observe for precipitation. If a solid forms immediately, it may be amorphous. If no solid forms, cap the vial and allow it to stand at room temperature. If still no solid, try cooling to 4 °C or using a solvent/anti-solvent system (e.g., slowly adding heptane).
Isolation & Drying: Collect any resulting solid by filtration or centrifugation. Wash with a small amount of cold solvent and dry under vacuum.
Characterization: Analyze the solid. Key characterization includes:
Visual Inspection: Note the physical form (crystalline, amorphous).
Solubility Measurement: Determine the aqueous solubility (e.g., using a shake-flask method followed by HPLC analysis) and compare it to the free base.
Solid-State Analysis (Optional but recommended): Use techniques like XRPD (X-ray Powder Diffraction) to confirm crystallinity and DSC (Differential Scanning Calorimetry) to determine the melting point.
Caption: Decision workflow for a salt screening experiment.
Question 4: Chemical modification is not currently an option. What formulation-based strategies can I use to solubilize my compound for initial biological assays?
Answer:
When you need to test a compound's activity before undertaking further medicinal chemistry, formulation strategies are essential. These methods improve the apparent solubility without altering the molecule's chemical structure.
1. Co-solvents:
Using a mixture of a water-miscible organic solvent and water can significantly increase the solubility of lipophilic compounds.[7]
How it Works: The co-solvent (e.g., DMSO, ethanol, PEG 400) reduces the polarity of the aqueous medium, making it more favorable for the nonpolar solute to dissolve.[7]
Commonly Used For: In vitro assays (e.g., cell-based assays, enzyme kinetics).
Protocol:
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
For the assay, perform serial dilutions from this stock into the aqueous assay buffer.
Crucial Caveat: Ensure the final concentration of the organic solvent in the assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.
2. Use of Surfactants:
Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules.
How it Works: This process, known as micellar solubilization, effectively creates a nano-sized "carrier" for the drug in the aqueous phase.[8][9]
Commonly Used For: Both in vitro and early in vivo formulations.
Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.
3. Amorphous Solid Dispersions (ASDs):
This advanced technique involves dispersing the API in its high-energy, amorphous state within a carrier matrix, typically a polymer.[10][11]
How it Works: The amorphous form of a drug does not have a stable crystal lattice and is therefore more soluble than its crystalline counterpart.[3] The polymer stabilizes this amorphous state and prevents recrystallization.
Commonly Used For: Preclinical and clinical oral dosage forms.
Method: ASDs are often prepared using techniques like spray drying or hot-melt extrusion, where the drug and polymer are dissolved in a common solvent, which is then rapidly removed.
4. Lipid-Based Formulations:
For highly lipophilic compounds, dissolving them in lipid-based excipients can be an effective strategy, especially for oral delivery.[10]
How it Works: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the aqueous environment of the GI tract, keeping the drug in a solubilized state for absorption.
References
Drug Discovery World. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Available at: [Link]
UReddit. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available at: [Link]
Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Available at: [Link]
Quotient Sciences. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. Available at: [Link]
Pharma Times. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
International Journal of Pharmaceutical Research and Applications. (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. Available at: [Link]
AAPS. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]
ACS Publications. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. Available at: [Link]
MDPI. (2023). Nitrogen Containing Heterocycles. Encyclopedia. Available at: [Link]
Nature. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]
Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Available at: [Link]
Royal Society of Chemistry. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available at: [Link]
International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available at: [Link]
National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]
MDPI. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Available at: [Link]
American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. Available at: [Link]
Beilstein Journals. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Available at: [Link]
MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Available at: [Link]
IIP Series. (2022). RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE. Available at: [Link]
ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Available at: [Link]
Stability of 1H-Pyrazolo[4,3-c]pyridin-3-ol under basic conditions
This guide is structured as a dynamic Technical Support Center response, designed to address the specific stability and reactivity challenges of 1H-Pyrazolo[4,3-c]pyridin-3-ol (commonly referred to as 3-hydroxy-5-azainda...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a dynamic Technical Support Center response, designed to address the specific stability and reactivity challenges of 1H-Pyrazolo[4,3-c]pyridin-3-ol (commonly referred to as 3-hydroxy-5-azaindazole ).
Case ID: AZ-5-OH-STAB
Subject: Stability, Tautomerism, and Base-Mediated Reactivity
Status: Resolved / Guide Available
Executive Summary
1H-Pyrazolo[4,3-c]pyridin-3-ol is a critical scaffold in kinase inhibitor discovery (e.g., LRRK2, PIM kinase inhibitors).[1] While the pyridine-fused system offers enhanced solubility compared to parental indazoles, it introduces unique stability challenges under basic conditions.
Primary Risks in Base:
Oxidative Instability: Rapid "browning" in aerobic basic solution due to radical-mediated anionic coupling.
Ambident Reactivity: Competition between N1 , N2 , and O-3 nucleophilic sites during alkylation.
Tautomeric Ambiguity: Discrepancies between solid-state (enol) and solution-state (keto/enol equilibrium) behavior.
Module 1: Tautomerism & The "Hidden" Ketone
Users often report inconsistent NMR signals or unexpected reactivity. This is due to the molecule's tautomeric equilibrium. While named a "3-ol" (enol), the 3-one (keto) form is energetically significant, particularly in polar aprotic solvents used for reactions (DMSO, DMF).
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton shift between the Oxygen and the Ring Nitrogens, which dictates reactivity.
Figure 1: Tautomeric shift from 3-ol to 3-one and subsequent deprotonation to the reactive anion.
Module 2: Oxidative Instability (The "Browning" Effect)
Symptom: "My reaction mixture turned dark brown/black within minutes of adding base (K₂CO₃, Cs₂CO₃, or NaH)."
Root Cause: The deprotonated anion (see Figure 1) is electron-rich. In the presence of dissolved molecular oxygen, it undergoes Single Electron Transfer (SET) , generating a radical species that rapidly dimerizes or polymerizes. This is not hydrolysis; it is oxidative coupling.
Troubleshooting Protocol: Oxygen-Free Handling
To prevent degradation, you must exclude oxygen before the base is introduced.[1]
Solvent Prep: Sparge reaction solvents (DMF, THF, or DMA) with Argon or Nitrogen for at least 15 minutes. Sonicating while sparging is 2x more effective.
Reagent Addition: Add the solid substrate to the solvent.
Base Addition: Add the base only after the system is under an inert atmosphere.
Monitoring: If the solution turns mild yellow, it is normal (anion color). If it turns dark brown/black, oxidation has occurred.
Module 3: Regioselectivity in Substitution
When alkylating 1H-Pyrazolo[4,3-c]pyridin-3-ol in base, three nucleophilic sites compete: N1 , N2 , and O . The product distribution is heavily dependent on the counter-cation, solvent, and temperature.[2]
Decision Matrix: Controlling the Isomer
Use this table to select conditions based on your desired product.
Target Isomer
Condition Strategy
Recommended Reagents
Mechanism Note
N1-Alkylation (Major)
Thermodynamic Control
NaH (1.1 eq), THF, 0°C → RT
The dissociated anion equilibrates to the most stable N1-substituted product.[1]
O-Alkylation
Hard/Soft Acid-Base
Ag₂CO₃, Toluene/DCM, Alkyl Halide
Silver coordinates the nitrogens, directing the "hard" electrophile to the Oxygen.[1]
N2-Alkylation
Kinetic/Steric
Cs₂CO₃, DMF, RT (often yields mixture)
N2 is kinetically accessible but less stable.[1] Often requires blocking groups on N1.
Workflow Visualization
Figure 2: Strategic decision tree for regioselective alkylation.
Experimental Protocol: N1-Selective Alkylation
Objective: Synthesize N1-alkylated 5-azaindazol-3-ol derivatives with minimal O-alkylation or oxidative degradation.
Inert Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen.
Solvation: Dissolve the substrate in anhydrous THF. Critical: Degas this solution by bubbling Nitrogen for 10 mins.
Deprotonation: Cool to 0°C (ice bath). Add NaH portion-wise.
Observation: Gas evolution (H₂) will occur. The solution may turn yellow (anion formation).
Wait: Stir at 0°C for 30 minutes to ensure complete deprotonation and anion equilibration.
Alkylation: Add the alkyl halide dropwise via syringe.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitor: Use LCMS.[3] The N1 product usually elutes later than the O-alkyl product on Reverse Phase C18.
Quench: Carefully add saturated NH₄Cl solution at 0°C.
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Frequently Asked Questions (FAQ)
Q: What is the pKa of the 3-OH group?A: While experimental values for the specific [4,3-c] isomer are rare, the pKa of the 3-OH/NH system in 5-azaindazoles is estimated to be 10.5 – 11.5 . This is lower than a standard pyrazole (pKa ~14) due to the electron-withdrawing nature of the fused pyridine ring, making it deprotonatable by carbonates (K₂CO₃) in polar solvents, though NaH is preferred for clean regioselectivity.
Q: Can I use this molecule in a Suzuki coupling?A: Yes, but the acidic proton (NH/OH) is problematic. It is highly recommended to protect the N1 position (e.g., with THP, SEM, or Boc) or alkylate it before attempting palladium-catalyzed cross-couplings on the pyridine ring halogens. Free NH azaindazoles can poison Pd catalysts.
Q: Is the molecule stable to hydrolysis?A: Generally, yes. The fused 5-azaindazole ring is robust against aqueous base (e.g., 1M NaOH) at room temperature. Ring opening usually requires extreme conditions (conc. NaOH, reflux) or the presence of strong electron-withdrawing groups on the pyridine ring that activate the C-N bonds to nucleophilic attack.
References
Tautomerism of Pyrazolones/Pyrazolols:
Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 2018 , 23(1), 143.
Regioselective Alkylation of Indazoles:
Lundberg, H., et al.[1][4][5][6] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem., 2021 , 17, 1939–1948.
5-Azaindazole Kinase Inhibitors (LRRK2):
Moy, F.J., et al.[7] "Discovery of potent and selective 5-azaindazole inhibitors of leucine-rich repeat kinase 2 (LRRK2)."[7] Bioorg. Med. Chem. Lett., 2019 , 29(4), 589-594.
Oxidative Degradation Mechanism:
Nanda, K., et al.[8] "Base-Mediated Oxidative Degradation of Secondary Amides... to Primary Amides." J. Pharm.[8] Sci., 2020 , 109(11), 3394-3403.[8] (Mechanistic parallel for amide/imine oxidation in base).
Technical Support Center: Resolution and Elucidation of N1/N2 Alkylated Pyrazolopyridines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who find their synthetic pipelines bottlenecked by the regioselective a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who find their synthetic pipelines bottlenecked by the regioselective alkylation of pyrazolopyridines. The separation and unambiguous identification of N1 and N2 isomers is a notorious challenge in medicinal chemistry.
This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind why these mixtures form, how to synthetically bias your reactions, the physics of chromatographic resolution, and the self-validating analytical protocols required to prove your structural assignments.
Isomer Resolution & Elucidation Workflow
Workflow for the resolution and structural elucidation of N1/N2 pyrazolopyridine regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why does alkylation of the pyrazolopyridine core consistently yield a stubborn mixture of N1 and N2 isomers?
A1: The root cause lies in the tautomerism and nucleophilicity of the pyrazole ring. Under basic conditions, deprotonation yields an ambident pyrazolide anion where the negative charge is delocalized across both the N1 and N2 positions. Because the electronic differentiation between these two nitrogens is often minimal, the electrophile can attack either site.
From a mechanistic standpoint, selectivity stems from a condition-dependent equilibrium of intermediates prior to irreversible alkylation or dehydration[1]. Thermodynamic control generally favors the less sterically hindered N1 isomer. However, N2 alkylation can be kinetically favored or stabilized by specific solvent interactions, such as the reversible formation of hemiaminal intermediates[1].
Q2: How can I synthetically bias the reaction toward the N1 or N2 isomer before resorting to brute-force chromatography?
A2: You must manipulate the solvation sphere and the transition state energy. Utilizing bulky bases (e.g., KHMDS) or specific solvents (e.g., MTBE or fluorinated alcohols) can sterically shield one nitrogen. For instance, polar aprotic solvents (DMF, DMSO) with K₂CO₃ typically stabilize the thermodynamic N1 pyrazolide anion. Conversely, non-polar solvents promote tight ion-pairing, which can alter the kinetic attack trajectory to favor the N2 isomer. Advanced optimization techniques, such as Bayesian optimization, have demonstrated that tuning these condition-dependent equilibria can drastically shift regioselectivity[1].
Q3: Normal-phase silica chromatography is failing to separate my N1 and N2 isomers (ΔRf < 0.05). What is the physical cause, and what are the alternatives?
A3: While some specific pyrazolopyridine regioisomers can be resolved via standard flash chromatography[2], many N1 and N2 alkylated pairs possess nearly identical dipole moments and topological polar surface areas (tPSA). On standard bare silica (normal-phase), their hydrogen-bond acceptor profiles interact indistinguishably with the silanol groups, leading to co-elution.
To break this chromatographic degeneracy, Supercritical Fluid Chromatography (SFC) is the industry standard. SFC utilizes supercritical CO₂ combined with polar modifiers and specialized stationary phases (e.g., 2-Ethylpyridine or chiral phases). The orthogonal retention mechanisms in SFC—relying on subtle differences in pi-pi interactions, dipole-dipole interactions, and steric fit—routinely achieve baseline resolution where normal-phase LC fails, making it a critical tool for isolating pyrazole regioisomers in drug discovery[3].
Q4: Once separated, how do I definitively prove which fraction is the N1 isomer and which is the N2 isomer?
A4: 1D proton NMR is insufficient because the chemical shifts of the alkyl protons are often too similar. The self-validating standard is 2D Nuclear Overhauser Effect Spectroscopy (NOESY) combined with Heteronuclear Multiple Bond Correlation (HMBC).
In the N1-alkylated isomer, the alkyl protons will exhibit a strong through-space NOE correlation to the adjacent pyrazole C5 proton. Conversely, in the N2-alkylated isomer, the alkyl protons will show an NOE correlation to the pyrazole C3 proton. HMBC provides orthogonal validation by showing 3-bond carbon-proton couplings from the alkyl group to the respective C3 or C5 carbons. In highly ambiguous cases, X-ray crystallography provides absolute confirmation, often revealing that selectivity is driven by specific attractive interactions in the crystal lattice[4].
Table 1: Empirical Impact of Reaction Parameters on N1:N2 Alkylation Regioselectivity
Parameter
Condition A (Favors N1)
Condition B (Favors N2)
Mechanistic Rationale
Base / Solvent
K₂CO₃ in DMF / DMSO
NaH in THF / MTBE
Polar aprotic solvents stabilize the thermodynamic N1 pyrazolide anion. Non-polar solvents promote tight ion-pairing, altering the kinetic attack trajectory.
Temperature
Elevated (80°C - 100°C)
Cryogenic (-78°C to 0°C)
Higher temperatures provide the activation energy required to reach the thermodynamically stable N1 product.
Electrophile Sterics
Bulky (e.g., Isopropyl, Trityl)
Compact (e.g., Methyl iodide)
Severe steric clashes with the adjacent pyridine ring or C5 substituent force bulky electrophiles toward the less hindered N1 position.
Additives
Phase Transfer Catalysts
Lewis Acids (e.g., MgBr₂)
Lewis acids can coordinate selectively to the pyridine nitrogen, sterically and electronically shielding the N1 position to favor N2 attack.
Step-by-Step Methodology: Self-Validating SFC Separation and NMR Elucidation
Objective: To isolate and unambiguously assign N1 and N2 alkylated pyrazolopyridine regioisomers from a crude reaction mixture using a self-validating workflow.
Phase 1: Analytical SFC Screening
Sample Preparation: Dissolve the crude mixture in HPLC-grade Methanol or Ethanol to a concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm PTFE syringe filter to protect the SFC column frit.
Column Selection: Mount a diverse panel of SFC columns. A recommended starting panel includes 2-Ethylpyridine (2-EP), Diethylaminopropyl (DEAP), and a Chiralpak AD-H or AS-H.
Mobile Phase Setup: Set supercritical CO₂ as Mobile Phase A. Set Methanol (containing 0.1% Diethylamine or Ammonium Hydroxide to suppress peak tailing) as Mobile Phase B.
Gradient Elution: Run a scouting gradient from 5% to 50% Mobile Phase B over 5 minutes at a flow rate of 3.0 mL/min. Maintain backpressure at 120 bar and column temperature at 40°C.
Detection: Monitor via Photodiode Array (PDA) at 254 nm and 280 nm, coupled with an inline single quadrupole mass spectrometer to confirm the mass of the co-eluting isomers.
Phase 2: Preparative SFC Isolation
Scale-Up: Select the column and isocratic modifier percentage that yielded the highest resolution (
) during the analytical screening phase.
Injection: Perform stacked injections on the preparative SFC system. For a standard 21 x 250 mm column, inject 50-100 mg of crude material per run.
Fraction Collection: Collect peaks based on UV thresholding. Immediately evaporate the modifier solvent using a centrifugal evaporator to prevent degradation or re-equilibration.
Phase 3: Orthogonal Validation via 2D-NMR
Sample Prep: Dissolve 5-10 mg of the pure isolated fraction in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms to capture through-space interactions.
Interpretation:
Identify the cross-peak between the N-alkyl protons (e.g., the N-CH₃ singlet) and the aromatic pyrazole protons.
N1 Isomer: A cross-peak is observed with the C5 proton.
N2 Isomer: A cross-peak is observed with the C3 proton.
References
Title: Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation
Source: Journal of the American Chemical Society
URL
Source: Molecules (CNR-IRIS)
Source: PubMed Central (PMC)
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions
Source: PubMed
URL
Comparison of [4,3-c] and [3,4-b] pyrazolopyridine stability
This guide provides an in-depth technical comparison of 1H-pyrazolo[4,3-c]pyridine and 1H-pyrazolo[3,4-b]pyridine scaffolds. It is designed for medicinal chemists and drug development scientists who need to select the op...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 1H-pyrazolo[4,3-c]pyridine and 1H-pyrazolo[3,4-b]pyridine scaffolds. It is designed for medicinal chemists and drug development scientists who need to select the optimal core for lead optimization.
Executive Summary: The Stability Verdict
In the context of drug discovery, 1H-pyrazolo[3,4-b]pyridine is the superior scaffold regarding thermodynamic stability and synthetic accessibility. It is considered a "privileged structure" in kinase inhibitor design (e.g., c-Met, CDK inhibitors) due to its high aromatic stabilization energy and predictable tautomeric behavior.
1H-pyrazolo[4,3-c]pyridine , while chemically distinct and valuable for intellectual property (IP) generation, presents significant regiochemical instability during synthesis and a higher susceptibility to oxidative metabolism at the pyridine nitrogen. It should be selected when "scaffold hopping" is required to alter vector geometry or bypass patent space, but it requires more rigorous stabilization strategies (e.g., fluorination).
Chemical Structure & Electronic Landscape
The fundamental difference lies in the fusion orientation of the pyrazole and pyridine rings, which dictates the electronic distribution and subsequent reactivity.
Structural Comparison
Figure 1: Structural relationship between the two isomers.[1] The [3,4-b] isomer benefits from efficient electron delocalization across the bridgehead.
Electronic Stability Factors
Feature
Pyrazolo[3,4-b]pyridine
Pyrazolo[4,3-c]pyridine
Implication for Stability
Tautomerism
1H-isomer is ~9 kcal/mol more stable than 2H.[1][2]
1H-isomer is favored, but 2H is more accessible than in [3,4-b].
[3,4-b] has a "locked" conformation, reducing promiscuous binding and metabolic variability.
N-H Acidity
Lower pKa (more acidic NH).
Higher pKa (less acidic NH).
[3,4-b] forms stable anions more readily, facilitating N-alkylation but resisting oxidative ring opening.
The N in [4,3-c] is more accessible to CYP450 enzymes, leading to faster N-oxide formation.
Synthetic Accessibility as a Proxy for Stability
Thermodynamic stability often dictates the ease of synthesis. The synthesis of [3,4-b] systems is generally robust, whereas [4,3-c] systems suffer from competing pathways, indicating a lower thermodynamic preference for this ring fusion.
Pyrazolo[3,4-b]pyridine: Formed via the condensation of 5-aminopyrazoles with 1,3-dicarbonyls.[1][2] The reaction is highly regioselective because the formation of the [3,4-b] core is the thermodynamic sink.
Pyrazolo[4,3-c]pyridine: Synthesis often yields mixtures of regioisomers (including [3,4-b] or [1,5-a] fusions). The formation of the [4,3-c] core frequently requires kinetic control (e.g., lower temperatures, specific Lewis acids) or specific precursors (e.g., 4-aminopyridines) that are less stable than their counterparts.
Key Insight: If a scaffold rearranges to a different isomer under thermal stress, it is unsuitable for late-stage drug development. [4,3-c] derivatives have been observed to undergo ring-opening/rearrangement under harsh acidic conditions more readily than [3,4-b].
Metabolic Stability & Degradation Pathways[4]
In a biological system (microsomes/hepatocytes), "stability" refers to resistance against enzymatic degradation.
Metabolic Soft Spots
Figure 2: Primary metabolic degradation pathways. The [4,3-c] isomer is more prone to N-oxidation due to the steric accessibility of the pyridine nitrogen.
[3,4-b] Stability: The pyridine nitrogen is sterically crowded by the adjacent pyrazole ring. This hinders the approach of Flavin-containing Monooxygenases (FMOs), making N-oxidation a minor pathway. Metabolic clearance is usually driven by C-hydroxylation on pendant groups rather than the core scaffold.
[4,3-c] Liability: The pyridine nitrogen is exposed.[4][5] N-oxidation is a major metabolic route. Pyridine N-oxides can be stable metabolites, but they significantly alter the physicochemical properties (solubility, permeability) and can sometimes lead to toxicophores.
Experimental Protocols
To validate the stability of your specific derivatives, use the following standardized protocols. These are designed to be self-validating with internal controls.
Relevance: Comprehensive review of the [3,4-b] scaffold's stability and synthetic routes.
Regioselectivity Issues in Pyrazolo[4,3-c]pyridine Synthesis
Source: BenchChem Technical Guides
Relevance: Details the thermodynamic challenges and side-reactions inherent to the [4,3-c] system.
A Researcher's Guide to the UV-Vis Absorption Spectra of Pyrazolopyridin-3-ol Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of novel heterocyclic compounds is paramount. Among these, pyrazolopyridin-3-ol derivatives represent a signi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of novel heterocyclic compounds is paramount. Among these, pyrazolopyridin-3-ol derivatives represent a significant class of scaffolds due to their diverse biological activities. This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of these derivatives, supported by experimental data, to elucidate the influence of molecular structure on their electronic properties.
The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antibacterial, and anti-tumor properties.[1] The introduction of a hydroxyl group at the 3-position of this scaffold, yielding pyrazolopyridin-3-ol, further enhances its potential for diverse functionalization and as a key intermediate in the synthesis of more complex molecules. The electronic absorption properties of these molecules, governed by their UV-Vis spectra, are critical for understanding their behavior in various applications, from analytical chemistry to photodynamic therapy.
The Foundational Principles of UV-Vis Absorption in Organic Molecules
UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.[2] The most common transitions in organic molecules containing heteroatoms and conjugated systems, such as pyrazolopyridin-3-ol derivatives, are π → π* and n → π* transitions.[3]
π → π transitions:* These occur in molecules with double or triple bonds (π electrons). They are typically high-energy transitions, resulting in strong absorption bands.
n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (n), often on a heteroatom like nitrogen or oxygen, to an anti-bonding π* orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.[3]
The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are the key parameters obtained from a UV-Vis spectrum. The λmax is indicative of the energy difference between the ground and excited states, while ε is a measure of the probability of that transition occurring.[2]
Comparative Analysis of Substituted Pyrazolopyridin-3-ol Analogs
To illustrate the impact of substituents on the UV-Vis absorption spectra of a pyrazol-3-ol containing scaffold, we will examine data from a closely related series of compounds: 5-hydroxy-2,6-diphenylpyrano[2,3-c]pyrazol-4(2H)-ones, which are synthesized from a 1-phenyl-1H-pyrazol-3-ol precursor.[4][5] The data, measured in methanol (MeOH), clearly demonstrates how electron-donating and electron-withdrawing groups on a phenyl ring attached to the core structure can modulate the electronic properties.
Interpreting the Spectral Shifts: The Role of Substituents
The observed shifts in λmax upon substitution can be explained by the electronic effects of the appended groups:
Bathochromic Shift (Red Shift): An increase in λmax is observed with electron-donating groups (EDGs) such as methoxy (-OCH₃). The presence of the 4-methoxyphenyl substituent in compound 3c resulted in a bathochromic shift of 18 nm compared to the unsubstituted analog 3a .[4][6] This is because EDGs increase the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap and requiring lower energy (longer wavelength) light for excitation. The effect is even more pronounced with two methoxy groups in 3d , leading to a 24 nm red shift.[4][6]
Hypsochromic Shift (Blue Shift): While not prominently observed in this specific dataset as a shift to a significantly shorter wavelength compared to the unsubstituted compound, the principle is that electron-withdrawing groups (EWGs) can lower the energy of the HOMO, increasing the HOMO-LUMO gap and shifting the absorption to a shorter wavelength. In this series, the trifluoromethyl (-CF₃) group in 3g , a strong EWG, results in a λmax of 341 nm, which is shorter than that observed for the EDG-substituted derivatives.
Hyperchromic and Hypochromic Effects: These refer to an increase or decrease in the molar absorptivity (ε), respectively. The introduction of most substituents in this series led to a hyperchromic effect, indicating an increased probability of the electronic transition.
The following diagram illustrates the general principle of how electron-donating and electron-withdrawing groups affect the HOMO-LUMO energy gap and the resulting UV-Vis absorption.
Caption: Effect of substituents on HOMO-LUMO energy gap and spectral shifts.
Experimental Protocol for UV-Vis Absorption Spectroscopy
The following is a detailed, self-validating protocol for obtaining high-quality UV-Vis absorption spectra of pyrazolopyridin-3-ol derivatives.
I. Instrumentation and Materials
Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended for its stability and simultaneous measurement of the sample and reference.[7]
Cuvettes: Quartz cuvettes with a 1 cm path length are essential for measurements in the UV region (below 340 nm).
Solvent: Use a spectroscopic grade solvent that dissolves the sample and is transparent in the wavelength range of interest. Methanol, ethanol, and acetonitrile are common choices.[4][8]
Analyte: Pyrazolopyridin-3-ol derivative of high purity.
II. Solution Preparation
Stock Solution: Accurately weigh a small amount of the pyrazolopyridin-3-ol derivative and dissolve it in a known volume of the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).
Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. The absorbance should ideally be within the linear range of the instrument, typically between 0.1 and 1.0.[8]
III. Spectrophotometer Setup and Measurement
The following workflow diagram outlines the steps for acquiring the UV-Vis spectrum.
Caption: Workflow for UV-Vis Spectroscopic Measurement.
IV. Data Analysis and Validation
Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax.
Calculate Molar Absorptivity (ε): Use the Beer-Lambert law, A = εbc, where:
A is the absorbance at λmax.
ε is the molar absorptivity (L mol⁻¹ cm⁻¹).
b is the path length of the cuvette (typically 1 cm).
c is the concentration of the solution (mol L⁻¹).
Validation: Ensure the measurements are within the linear dynamic range of the instrument by measuring the absorbance of at least three different concentrations and plotting absorbance versus concentration. The plot should be linear with a high correlation coefficient (R² > 0.99).[8]
Conclusion
The UV-Vis absorption spectra of pyrazolopyridin-3-ol derivatives are highly sensitive to their molecular structure. The strategic placement of electron-donating or electron-withdrawing substituents on the core scaffold provides a powerful tool for tuning their photophysical properties. A thorough understanding of these structure-property relationships, guided by systematic comparative analysis and robust experimental protocols, is essential for the rational design of novel pyrazolopyridin-3-ol derivatives with tailored applications in drug discovery and materials science.
Comparative Mass Spectrometry Guide: Fragmentation of Pyrazolopyridine Regioisomers
Executive Summary Pyrazolopyridines represent a "privileged scaffold" in drug discovery, serving as the core structure for numerous kinase inhibitors, anxiolytics, and anti-inflammatory agents (e.g., Indiplon, Tracazolat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazolopyridines represent a "privileged scaffold" in drug discovery, serving as the core structure for numerous kinase inhibitors, anxiolytics, and anti-inflammatory agents (e.g., Indiplon, Tracazolate). However, the synthesis of these compounds often yields regioisomeric byproducts—specifically distinguishing between pyrazolo[3,4-b]pyridine (the fused isomer) and pyrazolo[1,5-a]pyridine (the bridgehead isomer).
Standard low-resolution MS cannot distinguish these isobaric species. This guide provides a definitive technical comparison of their fragmentation behaviors under Electrospray Ionization (ESI-MS/MS), offering a self-validating protocol to identify regioisomers without reliance on NMR.
Part 1: The Comparative Landscape
To accurately assign structure, one must understand the fundamental connectivity differences that drive fragmentation.
Feature
Isomer A: Pyrazolo[3,4-b]pyridine
Isomer B: Pyrazolo[1,5-a]pyridine
Structure Type
Fused bicyclic system (distinct rings).
Bridgehead nitrogen system.
Nitrogen Context
Contains a secondary amine (-NH) or substituted N in the pyrazole ring.
Nitrogen is shared (bridgehead); no N-H on the junction.
Primary Stability
High aromatic stability; resistant to ring opening.
Bridgehead strain makes the pyrazole ring more susceptible to cleavage.
Key MS Challenge
Differentiating from Isomer B in complex reaction mixtures.
Differentiating from Isomer A during metabolic profiling.
Part 2: Mechanistic Fragmentation Analysis[1]
The fragmentation of heteroaromatic rings is governed by the "even-electron rule," where protonated molecules
typically eliminate neutral molecules to form stable cations.
Pyrazolo[3,4-b]pyridine (The Fused System)
This scaffold is robust. The primary fragmentation pathway involves the cleavage of the pyrazole ring, as the pyridine ring is significantly more stable.
Mechanism: The protonated molecular ion undergoes a Retro-Diels-Alder (RDA) type reaction or simple bond cleavage.
Diagnostic Loss: The most characteristic pathway is the sequential loss of HCN (27 Da) .[1]
Substituent Effects: If a carbonyl group is present (common in drug derivatives), the loss of CO (28 Da) often precedes HCN loss.
Pyrazolo[1,5-a]pyridine (The Bridgehead System)
The bridgehead nitrogen creates a unique electronic environment. The N-N bond is part of the aromatic system but is chemically distinct.
Mechanism: Ring opening is often initiated at the N-N bond.
Diagnostic Loss: While HCN loss is observed, this isomer frequently exhibits a loss of acetonitrile (
, 41 Da) or substituted nitriles if alkyl groups are present on the pyrazole ring, due to the specific bond rearrangement around the bridgehead.
Differentiation Factor: The relative abundance of the
ion is often higher in bridgehead systems under high collision energy (CE) compared to fused systems.
Part 3: Visualization of Fragmentation Pathways[1]
The following diagram illustrates the divergent fragmentation pathways for the two primary isomers.
Caption: Comparative fragmentation pathways showing the distinct neutral losses associated with fused (Isomer A) vs. bridgehead (Isomer B) scaffolds.
Part 4: Experimental Protocol (Self-Validating)
To replicate these results, use the following protocol. This workflow is designed to be self-validating by using "Energy-Resolved Mass Spectrometry" (ER-MS) to distinguish isomers based on stability.
Materials & Methods[1][2][3][4][5][6][7]
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
Ionization: Electrospray Ionization (ESI) in Positive Mode.[2][3]
Result: Pyrazolo[3,4-b]pyridine is generally more stable and requires higher CE to reach 50% fragmentation compared to the [1,5-a] isomer.
Part 5: Data Comparison Guide
Use this table to interpret your MS/MS spectra.
Diagnostic Parameter
Pyrazolo[3,4-b]pyridine
Pyrazolo[1,5-a]pyridine
Interpretation
Primary Neutral Loss
27 Da (HCN)
27 Da (HCN) & 41 Da (CH3CN)
[1,5-a] loses alkyl nitriles more readily if substituted at pos 2.
RDA Fragment
Common (Retro-Diels-Alder)
Rare / Complex
Fused rings favor RDA; Bridgeheads favor bond scission.
Breakdown Energy (CE50)
High (>35 eV)
Moderate (~25-30 eV)
Bridgehead strain lowers the activation energy for fragmentation.
Diagnostic Ion (Unsubst.)
m/z 92 (Pyridine radical)
m/z 78/79 (Ring opened)
Deep fragmentation reveals the core stability.
Visualizing the Workflow
Caption: Step-by-step LC-MS/MS workflow for differentiating pyrazolopyridine isomers using energy-resolved breakdown curves.
References
Khakwani, S., et al. (2016).[1][4] Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
[Link]
Holčapek, M., et al. (2010). Structural analysis of small molecules by mass spectrometry. Trends in Analytical Chemistry. (General reference for Heterocyclic Fragmentation rules).
[Link]
Demarais, N. J., et al. (2014). Identification of Isomers by Ion Mobility Mass Spectrometry. Analytical Chemistry. (Context for differentiating isobaric species).
[Link]
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. (Foundational text for fragmentation mechanisms).
[Link]
Scaffold Hopping in Kinase Inhibitors: A Potency and Structural Comparison of Pyrazolopyridine vs. Indazole Cores
As kinase-targeted drug discovery evolves, the optimization of ATP-competitive hinge binders remains a critical challenge. For medicinal chemists and drug development professionals, scaffold hopping between bicyclic hete...
Author: BenchChem Technical Support Team. Date: March 2026
As kinase-targeted drug discovery evolves, the optimization of ATP-competitive hinge binders remains a critical challenge. For medicinal chemists and drug development professionals, scaffold hopping between bicyclic heteroaromatics—specifically transitioning between indazole and pyrazolopyridine cores—is a proven strategy to optimize target affinity, kinase selectivity, and pharmacokinetic profiles.
This guide provides an objective, data-driven comparison of these two privileged scaffolds, detailing the structural causality behind their performance and providing validated experimental workflows for their evaluation.
Mechanistic & Structural Rationale
Both indazole and pyrazolopyridine act as purine bioisosteres, preferentially occupying the ATP-binding pocket of kinases and anchoring to the hinge region that connects the N-terminal and C-terminal lobes[1]. However, their distinct electronic and steric properties dictate their success depending on the specific microenvironment of the target kinase.
The Indazole Scaffold: Features a robust hydrogen-bond donor (N1-H) and acceptor (N2). It excels in kinases where a strong protonated NH donor is required to interact with specific backbone carbonyls in the hinge region (e.g., Val851 in PI3Kα)[2].
The Pyrazolopyridine Scaffold (e.g., Pyrazolo[3,4-b]pyridine): Incorporates an additional nitrogen atom within the six-membered ring. This alters the core's pKa and electron density, providing an additional hydrogen-bond acceptor vector. This modification is highly advantageous when the kinase pocket features a conserved lysine (e.g., Lys52 in ERK1/2) or a structural water network that can be engaged to increase residence time and potency[1].
Caption: Logical decision tree for selecting indazole vs. pyrazolopyridine scaffolds.
Quantitative Potency Comparison Across Kinase Targets
The superiority of one scaffold over the other is strictly context-dependent. Below is a summary of experimental data drawn from peer-reviewed literature demonstrating how scaffold hopping impacts IC₅₀ values across different kinase targets.
Target Kinase
Indazole Derivative IC₅₀
Pyrazolopyridine Derivative IC₅₀
Structural Impact & Causality
PI3Kα
361 nM (3-ethynyl-1H-indazole)
3,050 nM (Analog)
Indazole Superior: Isosteric replacement to pyrazolopyridine removes the critical protonated NH donor needed to bind the Val851 backbone carbonyl, causing a ~10-fold loss in potency[2].
Akt (PKB)
Baseline Potency
Maintained / Improved
Pyrazolopyridine Superior: The extra nitrogen interacts favorably with the hydroxyl group of Thr-211, maintaining Akt potency while significantly improving selectivity over the closely related PKA[3].
ERK1/2
Potent (e.g., SCH772984)
Significantly Improved
Pyrazolopyridine Superior: Optimization to a 5-azaindazole (pyrazolopyridine) core established a new, critical hydrogen bond with the conserved Lys52 residue, enhancing both potency and selectivity[1].
Syk
Moderate
Low Nanomolar
Pyrazolopyridine Superior: Pyrazolo[3,4-b]pyridine derivatives demonstrated superior hydrophobic and H-bonding interactions compared to indazole leads, driving low nanomolar inhibition[1].
To objectively compare the potency of indazole and pyrazolopyridine derivatives, a highly robust biochemical assay is required. Heterocyclic compounds like pyrazolopyridines are often highly conjugated and can exhibit intrinsic auto-fluorescence, leading to false positives or artifacts in standard fluorescence assays.
To circumvent this, we mandate the use of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay . TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background compound fluorescence to decay, thereby isolating the specific signal from the long-lived lanthanide chelate.
Step-by-Step TR-FRET Protocol
1. Reagent Preparation & Compound Titration
Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO.
Causality: A 10-point curve ensures sufficient data density across the inflection point to generate a statistically rigorous 4-parameter logistic fit for IC₅₀ determination.
2. Kinase Reaction Incubation
Transfer the compound to a low-volume 384-well plate.
Add the target kinase, peptide substrate, and ATP. Crucially, the ATP concentration must be set to the apparent Michaelis constant (
) for the specific kinase.
Causality: According to the Cheng-Prusoff equation for competitive inhibitors (
), running the assay at the ATP ensures that the measured IC₅₀ is exactly twice the . This normalizes the data, allowing for a fair potency comparison between scaffolds regardless of the specific kinase's intrinsic ATP affinity[4].
3. Reaction Termination
Incubate for 60 minutes at room temperature, then add an EDTA-based stop buffer.
Causality: EDTA rapidly chelates the
ions required for kinase catalytic activity, instantly freezing the reaction state and preventing signal drift during the readout phase.
4. Detection & Readout
Add the Europium (Eu)-labeled anti-phospho antibody and a suitable acceptor fluorophore (e.g., ULight or APC).
Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm) after a 50 µs delay.
5. Data Analysis
Calculate the FRET ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic non-linear regression model to extract the IC₅₀.
Caption: Step-by-step TR-FRET biochemical assay workflow for kinase inhibitor evaluation.
Conclusion
The decision to utilize an indazole versus a pyrazolopyridine core should never be arbitrary. While pyrazolopyridines frequently offer enhanced potency and selectivity by introducing novel hydrogen bond acceptor vectors (as seen in Akt, ERK, and Syk inhibitors), they can be detrimental if the target pocket strictly requires a protonated NH donor (as seen in PI3Kα). Rigorous structural analysis combined with artifact-free TR-FRET biochemical profiling remains the gold standard for navigating this scaffold hop.
Reference Standards for 1H-Pyrazolo[4,3-c]pyridin-3-ol Purity: A Technical Comparison Guide
Executive Summary 1H-Pyrazolo[4,3-c]pyridin-3-ol is a critical heterocyclic scaffold often employed in the design of kinase inhibitors (e.g., JAK, LRRK2) and HIF-PH inhibitors. Its structural duality—existing in equilibr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1H-Pyrazolo[4,3-c]pyridin-3-ol is a critical heterocyclic scaffold often employed in the design of kinase inhibitors (e.g., JAK, LRRK2) and HIF-PH inhibitors. Its structural duality—existing in equilibrium between the enol (3-ol) and keto (3-one) tautomeric forms—presents unique challenges for purity characterization.
This guide provides a comparative analysis of reference standard grades and outlines a self-validating protocol for establishing an In-House Primary Standard when commercial Certified Reference Materials (CRMs) are unavailable or cost-prohibitive.
Part 1: The Hierarchy of Reference Standards
In drug development, "purity" is relative to the intended use. For 1H-Pyrazolo[4,3-c]pyridin-3-ol, researchers typically encounter three tiers of material.
Comparative Analysis Matrix
Feature
Certified Reference Material (CRM)
Secondary Standard (In-House)
Reagent Grade (Commercial)
Primary Use
GMP Release Testing, Calibration of Secondary Stds.
Routine QC, HPLC Retention Marker, Early Discovery Screening.
Synthesis Starting Material, Rough Range-Finding.
Traceability
Absolute (NIST/USP/EP traceable).
Relative (Traced to CRM or characterized via qNMR).
None (Vendor Certificate of Analysis only).
Assay Method
Mass Balance (100% - Impurities - Water - Residual Solvents).
qNMR (Internal Standard) or HPLC vs. CRM.
Area % (HPLC/UV) - often overestimates purity.
Tautomer Control
Explicitly defined in solid state (X-ray confirmed).
Characterized in solution state.
Undefined; batch-to-batch variability high.
Cost
(> $500/mg)
(Labor intensive initially)
$ (Bulk commodity)
Risk Profile
Low: Defensible in regulatory filings.
Medium: Requires robust validation data.
High: Risk of "ghost" peaks and false potency data.
Expert Insight: The "Area %" Trap
Do not rely on HPLC Area % for Reagent Grade material.
For 1H-Pyrazolo[4,3-c]pyridin-3-ol, the extinction coefficients of the enol and keto forms differ. A reagent grade sample claiming "98% purity by HPLC" may actually contain significant inorganic salts or water (up to 10% w/w) which are invisible to UV detection, effectively lowering the assay (content) to ~88%.
Part 2: Technical Challenges & Solutions
The Tautomerism Challenge
The defining characteristic of this molecule is the proton transfer between the oxygen and the pyrazole nitrogen.
Solid State: Often exists as the 3-one (lactam) form or stabilized dimers.
Figure 1: Tautomeric equilibrium of 1H-Pyrazolo[4,3-c]pyridin-3-ol and its impact on analytical data. Controlling pH and solvent choice is critical to collapse the equilibrium into a single detectable species.
Part 3: Protocol for Establishing an In-House Primary Standard
When a commercial CRM is unavailable, you must qualify a "Gold Standard" batch. This protocol relies on qNMR (Quantitative NMR) for absolute purity determination, supported by HPLC for impurity profiling.
Step 1: Material Selection & Preparation
Sourcing: Purchase 1-5g of "High Purity" (>97%) reagent grade material.
Homogenization: Grind the sample to a fine powder to ensure uniform water distribution.
Drying: Dry under high vacuum ( < 5 mbar) at 40°C for 24 hours to remove surface moisture. Note: Heterocycles are hygroscopic.
Step 2: Structure Confirmation (Qualitative)
1H NMR (DMSO-d6): Confirm the ratio of aromatic protons. Look for the characteristic broad singlet of the -OH/-NH exchangeable proton (usually >11 ppm).
LC-MS (ESI+): Confirm parent ion [M+H]+.
Step 3: Absolute Purity via qNMR (The Core Experiment)
This method is self-validating because it does not rely on an external standard of the analyte itself.
Reagents:
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable). High purity (>99.9%), non-hygroscopic, distinct singlet at ~6.3 ppm.
Solvent: DMSO-d6 (99.9% D).
Procedure:
Accurately weigh (±0.01 mg) ~10 mg of the Analyte (
) and ~10 mg of Internal Standard () into the same vial.
Dissolve completely in 0.7 mL DMSO-d6.
Acquire 1H NMR with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation of all nuclei (critical for integration accuracy).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 15 mins.
Detection: UV at 254 nm (aromatic core) and 210 nm (general).
Success Criterion: Single sharp peak. If split peaks occur, increase TFA concentration or switch to phosphate buffer (pH 2.5).
Visualization: Qualification Workflow
Figure 2: Workflow for qualifying a secondary reference standard. Note that qNMR provides the primary purity value, while HPLC and KF are used to characterize impurities and water content.
References
International Conference on Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Guideline on material qualification).[2] Link
G.F. Pauli et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Foundational text on qNMR). Link
Claramunt, R. M., et al. "Tautomerism of 1H-pyrazol-3-ol derivatives." Beilstein Journal of Organic Chemistry, 2014. (Specific chemistry of the pyrazol-3-ol scaffold). Link
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. (Regulatory framework for NMR). Link
European Medicines Agency (EMA). Guideline on the validation of analytical procedures. (Validation requirements for the HPLC method). Link
Comparative Guide: FTIR Characterization of Pyrazolopyridine Lactam Carbonyls
Executive Summary In the development of kinase inhibitors and heterocyclic therapeutics, the pyrazolopyridine scaffold is a privileged structure. A critical synthetic milestone is the cyclization step forming the lactam...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of kinase inhibitors and heterocyclic therapeutics, the pyrazolopyridine scaffold is a privileged structure. A critical synthetic milestone is the cyclization step forming the lactam ring (typically a pyridinone fused to a pyrazole).
For the medicinal chemist, confirming this transformation is pivotal. While NMR (
H, C) provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, non-destructive method to monitor the reaction progress in real-time.
This guide objectively compares the vibrational signature of the pyrazolopyridine lactam carbonyl (C=O) against its synthetic precursors (esters/open amides) and structural analogs. It establishes a self-validating protocol for distinguishing the diagnostic lactam stretch (
) from interfering signals.
The Spectroscopic Signature
The carbonyl stretching vibration (
) is the most intense and diagnostic band in the IR spectrum of pyrazolopyridines. However, its exact position is governed by a tug-of-war between ring strain, conjugation, and hydrogen bonding.
The Diagnostic Band:
Unlike simple aliphatic amides (Amide I band
) or strained -lactams (), the pyrazolopyridine lactam carbonyl typically appears in the window.
Physical Basis: The fused aromatic pyrazole ring donates electron density into the lactam ring (resonance effect), reducing the double-bond character of the carbonyl and lowering the frequency compared to a simple pyridinone.
Key Differentiator: This band is significantly more intense than C=C aromatic stretches (
) and distinct from the ester precursors ().
Comparative Analysis: Lactam vs. Alternatives
To validate the formation of the pyrazolopyridine core, one must compare the product spectrum against potential impurities or starting materials.
Comparison Table: Vibrational Shifts
The following table summarizes the critical shifts distinguishing the target lactam from its precursors.
Scenario A: Lactam vs. Ester Precursor (The Cyclization Check)
The Problem: Many pyrazolopyridines are synthesized via the cyclization of an amino-pyrazole ester.
The Signal: The disappearance of the ester carbonyl at
and the emergence of the lactam peak at is the primary confirmation of ring closure.
Caution: If the spectrum shows a "doublet" in the carbonyl region (e.g., 1730 and 1670), the reaction is likely incomplete.
Scenario B: Lactam vs. Open-Chain Amide
The Problem: Hydrolysis or incomplete cyclization can yield an open amide.
The Signal: Both absorb in the 1600s.[2][3] However, open secondary amides typically display a distinct Amide II band (N-H bending) near
. In the rigid lactam ring, this bending mode is constrained and often absent or shifted significantly, leaving the C=O stretch as the dominant feature.
Scenario C: Hydrogen Bonding Effects (Solid vs. Solution)
The Mechanism: In the solid state (KBr/ATR), pyrazolopyridine lactams form strong intermolecular hydrogen bond dimers (N-H
O=C). This lengthens the C=O bond, lowering the frequency to .
Validation: Dissolving the sample in a non-polar solvent (e.g.,
) breaks these dimers. The "free" carbonyl peak will shift upward to . This "dilution shift" confirms the presence of an N-H lactam moiety.
Experimental Protocol: Self-Validating Workflow
Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine Screening
ATR is preferred for speed but requires high contact pressure for rigid heterocyclic crystals.
Crystal Contact: Place
of dry solid on the diamond/ZnSe crystal.
Pressure Application: Apply maximum pressure using the anvil. Note: Poor contact results in weak peaks and high noise, mimicking a "broad" amorphous signal.
Acquisition: Collect 16–32 scans at
resolution.
Validation: Check the baseline. If the baseline slopes heavily at high wavenumbers, scattering is occurring; re-grind the sample.
Method B: Solution Phase - Recommended for Detailed Structural Proof
Used to distinguish H-bonded dimers from intrinsic electronic effects.
Preparation: Dissolve the compound in anhydrous
or ( concentration).
Cell: Use a
or liquid cell ( path length).
Blanking: Subtraction of the pure solvent spectrum is critical to reveal the amide bands clearly.
Observation: Look for the sharpening and blue-shift (shift to higher wavenumber) of the C=O peak compared to the solid-state spectrum.
Visualization of Mechanics & Workflow
Diagram 1: Electronic Effects on Wavenumber
This diagram illustrates the competing electronic forces that determine the final position of the lactam peak.
Caption: Competing electronic and physical factors influencing the specific IR wavenumber of the pyrazolopyridine lactam carbonyl.
Diagram 2: Diagnostic Decision Tree
A logical workflow for interpreting the IR spectrum during synthesis.
Caption: Step-by-step logic for interpreting FTIR data to confirm pyrazolopyridine cyclization.
References
Vertex AI Search. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives. Periodica Polytechnica. 4
JournalAgent. (1993). Some Reactions of Pyrazolo[1,5-c]pyrimidinethiones. Journal of Islamic Academy of Sciences. 5
Gdańsk University of Technology. (n.d.). IR – Spectroscopy: Carbonyl Compounds. 1[6]
University of Babylon. (n.d.). IR Spectroscopy of Hydrocarbons & Carbonyls. 7
National Institutes of Health (PMC). (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. 6[6]
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. 3
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. 8
This guide focuses on the pyrazolo[4,3-c]pyridine isomer, a distinct scaffold often overshadowed by its more common [3,4-b] and [4,3-b] isomers. This specific arrangement of nitrogen atoms offers unique vectors for hydro...
Author: BenchChem Technical Support Team. Date: March 2026
This guide focuses on the pyrazolo[4,3-c]pyridine isomer, a distinct scaffold often overshadowed by its more common [3,4-b] and [4,3-b] isomers. This specific arrangement of nitrogen atoms offers unique vectors for hydrogen bonding in the ATP-binding pockets of kinases (e.g., CDK, JAK) and metalloenzymes (e.g., Carbonic Anhydrase).
The synthesis of pyrazolo[4,3-c]pyridines presents a specific regiochemical challenge: distinguishing the reactivity of the pyridine C3 and C4 positions. Unlike [3,4-b] systems which leverage the natural electrophilicity of the pyridine C2, the [4,3-c] scaffold requires forcing nucleophilic attacks at the typically electron-rich C3/C4 positions or constructing the pyridine ring de novo.
We analyze three dominant synthetic strategies:
The "Dienamine" Route (Pyridine-First): Best for scale-up and 3-oxo derivatives.
The Sonogashira/Cyclization Route (Pyrazole-First): Superior for modular substitution at C6.
The N-Oxide Rearrangement: A specialized route for accessing difficult substitution patterns via tosylhydrazones.
Critical Retrosynthetic Analysis
The choice of route depends entirely on where diversity is required in the final molecule.
Figure 1: Retrosynthetic disconnection strategies for the pyrazolo[4,3-c]pyridine scaffold.
Detailed Synthetic Protocols
Route A: The Classical "Dienamine" Condensation
Best For: Creating 3-oxo-2,3-dihydro derivatives and sulfonamide analogs (e.g., Carbonic Anhydrase inhibitors).
Mechanism: This route utilizes a "Hantzsch-like" condensation where a hydrazine attacks an electrophilic enaminone or
-keto ester motif embedded in a piperidone ring.
Key Precursor: Dimethyl acetonedicarboxylate is converted to a 3-oxo-4-piperidone derivative (often N-benzyl protected).
The Challenge: Regiocontrol is dictated by the electronics of the enamine. The hydrazine NH2 attacks the most electrophilic carbonyl first.
Standard Protocol (Adapted from Int. J. Mol. Sci. 2022):
Dienamine Formation: React 1-benzyl-4-piperidone-3-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at reflux for 4 hours.
Checkpoint: Monitoring by TLC is crucial; the enamine intermediate is often sensitive to moisture.
Cyclization: Dissolve the crude enaminone (1.0 equiv) in Methanol (0.2 M).
Reagent Addition: Add the appropriate hydrazine or hydrazine hydrochloride (1.1 equiv). If using the HCl salt, add Et3N (1.2 equiv).
Reaction: Reflux for 1–3 hours.
Workup: Cool to RT. The product often precipitates. Filter and wash with cold MeOH. If no precipitate, evaporate and purify via silica flash chromatography (DCM/MeOH).
Route B: The Multicomponent Sonogashira Cyclization
Best For: High-diversity libraries where the C6 substituent (aryl/alkyl) needs to be varied late-stage.
Mechanism: This "inverse" approach builds the pyridine ring onto an existing pyrazole. It avoids the regioselectivity issues of alkylating a pre-formed pyrazolopyridine.[1]
Figure 2: One-pot synthesis via Sonogashira coupling and subsequent amine-induced cyclization.
Standard Protocol (Adapted from Beilstein J. Org. Chem. 2014):
Setup: In a microwave vial, combine 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.1 equiv).
Solvent/Base: Add DMF (degassed) and Et3N (3.0 equiv).
Coupling: Heat at 80°C (conventional) or 100°C (MW) until the intermediate alkyne is formed (approx. 1h).[2]
Cyclization: Add tert-butylamine (5.0 equiv) directly to the reaction mixture.
Ring Closure: Microwave irradiation at 150°C for 20 minutes.
Purification: Aqueous workup followed by column chromatography (Hexane/EtOAc).
Comparative Performance Matrix
Feature
Route A: Dienamine Condensation
Route B: Sonogashira/Cyclization
Route C: N-Oxide Rearrangement
Primary Reference
Int. J. Mol. Sci. 2022 [1]
Beilstein J. Org. Chem. 2014 [2]
Tetrahedron Lett. 2008 [3]
Starting Material
4-Piperidones / -keto esters
5-Chloropyrazoles
3-Acylpyridine N-oxides
Step Count
2-3 Steps
1 Step (One-pot)
2 Steps
Overall Yield
High (70–88%)
Moderate (40–60%)
Low-Moderate (mixture)
Regiocontrol
High (Dictated by enamine)
Absolute (Structural design)
Poor (Mixture of [3,4-b] & [4,3-c])
Diversity Point
N1, C3 (limited)
C6 (Alkyne), N1 (Pyrazole)
C3 (Hydrazone)
Scalability
Excellent (Gram scale)
Moderate (Catalyst cost)
Low
Key Limitation
Limited C6 functionalization
Requires substituted pyrazole
Separation of isomers required
Expert Insights & Troubleshooting
Regioselectivity: The N1 vs. N2 Problem
When synthesizing these scaffolds, a common pitfall is the ambiguity of N-alkylation if the ring is already formed.
Observation: Alkylation of the unsubstituted pyrazolo[4,3-c]pyridine core typically yields a mixture of N1 and N2 isomers.
Solution: Use Route B . By selecting a 1-substituted pyrazole starting material (e.g., 1-phenyl or 1-methyl), you "lock in" the N1 substituent before the pyridine ring is even formed. This guarantees a single regioisomer.[3]
Oxidation State Management
Route A often yields partially saturated intermediates (tetrahydro- or dihydro- derivatives).
Protocol Tip: To achieve the fully aromatic system from Route A, an oxidation step is required. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane or sulfur dehydrogenation are standard protocols to aromatize the pyridine ring.
References
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
Int. J. Mol. Sci. 2022, 23, 2923.
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.
Beilstein J. Org. Chem. 2014, 10, 1765–1773.
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.
Tetrahedron Lett. 2008, 49, 5372–5375.
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review.
Mini-Reviews in Organic Chemistry, 2015, 12, 4.
1H-Pyrazolo[4,3-c]pyridin-3-ol: Proper Disposal & Handling Procedures
[1][2][3][4][5] Part 1: Executive Safety Directive 1H-Pyrazolo[4,3-c]pyridin-3-ol (and its tautomer, 1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one) represents a specific class of fused nitrogen heterocycles often utilized...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5]
Part 1: Executive Safety Directive
1H-Pyrazolo[4,3-c]pyridin-3-ol (and its tautomer, 1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one) represents a specific class of fused nitrogen heterocycles often utilized as scaffolds in kinase inhibitor development (e.g., JAK/STAT pathway modulators).[1][2][3]
Operational Reality: While specific "P-List" (acutely toxic) categorization by the EPA is rare for this specific intermediate, its structural similarity to bioactive purine mimetics mandates that it be treated as a High Potency Pharmacological Intermediate .[1][2][3]
The Golden Rule of Disposal:
Never assume "non-hazardous" status based on the absence of a specific CAS listing.[3] All nitrogen-fused heterocycles must be incinerated via a regulated chemical waste stream.[1][3] Dilution is not the solution; destruction is.[2]
Part 2: Chemical Context & Hazard Profiling[1][3]
To dispose of a chemical safely, you must understand its behavior in the waste container.[3][4]
Physicochemical Properties & Tautomerism
This compound exhibits prototropic tautomerism .[2][3] In solution, the 3-ol (enol) form exists in equilibrium with the 3-one (keto) form.[1][2][3] This impacts solubility and waste compatibility.[3]
Property
Characteristic
Operational Impact
State
Solid (Powder)
High dust potential; requires respiratory protection during transfer.[1][2][3]
Acidity/Basicity
Amphoteric
Pyridine ring (Basic) + Enol/Amide (Weakly Acidic).[1][2][3] Do not mix with strong mineral acids or aggressive oxidizers.
Solubility
DMSO, MeOH, DMF
Poor water solubility.[2] Will precipitate if aqueous waste is added to organic stock, creating "sludge" hazards.[3]
Thermal Stability
High
Suitable for high-temperature incineration (Rotary Kiln).[1][3]
Hazard Classification (GHS)
Based on Structure-Activity Relationship (SAR) of Pyrazolopyridines:
Bioactivity: Potential kinase inhibition; treat as a reproductive toxin/cytotoxin until validated otherwise.[3]
Part 3: Disposal Workflow Decision Tree
The following logic gate ensures the compound enters the correct destruction stream, preventing cross-contamination or regulatory violations.
Figure 1: Decision logic for segregating pyrazolopyridine waste streams. Note the strict separation of halogenated and non-halogenated liquids to minimize disposal costs and environmental impact.
Part 4: Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Bulk Substance)
Use this for expired inventory, failed synthesis solids, or recrystallization cakes.[1]
PPE Requirement: Nitrile gloves (double gloved recommended), lab coat, safety glasses, and N95/P100 respirator (to prevent inhalation of bioactive dust).[2][3]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Chemical Waste" burn box.[1][2][3]
Transfer:
Place the original container inside a clear zip-lock bag.
If loose powder: Transfer carefully to the waste jar inside a fume hood.[3] Do not generate dust. [3][6]
Final Action: Seal the container and move to the Satellite Accumulation Area (SAA).
Protocol B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)
Crucial: Nitrogen heterocycles can complex with metals.[2][3] Ensure no transition metal catalysts (Pd, Pt) are present in high concentration, or label as "Heavy Metal Waste".[1]
Scenario 1 (DCM/Chloroform): Pour into Halogenated Waste.[2][3]
Scenario 2 (Methanol/DMSO/DMF): Pour into Non-Halogenated Waste.[3]
Scenario 3 (Aqueous/Buffer): If the compound is in an aqueous buffer (e.g., HPLC waste), it cannot go down the sink. It must be collected in "Aqueous Chemical Waste" carboys.[3]
pH Check: Before adding to a communal carboy, check the pH of your solution.
If pH < 4 or > 10, neutralize to pH 5–9 to prevent exothermic reactions with other wastes in the carboy.
Rinsing: Triple rinse the empty reaction vessel with a small amount of compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.
Protocol C: Emergency Spills
For spills > 5 grams or outside a fume hood.[2][3]
Evacuate: Clear the immediate area.
PPE: Don full PPE including respiratory protection.[2][3]
Containment:
Solid Spill: Cover with wet paper towels (to prevent dust) or use a chemically treated spill pad.[3] Scoop into a bag.
Liquid Spill: Cover with vermiculite or spill pillows.[3]
Decontamination: Clean the surface with a mild detergent and water.[2][3] Collect all cleanup materials as Solid Hazardous Waste .
Part 5: Regulatory Compliance (RCRA/EPA Context)
While 1H-Pyrazolo[4,3-c]pyridin-3-ol is not explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic Waste), it falls under the "Characteristic Waste" umbrella if it exhibits toxicity, or generally as Listed Waste due to the organic solvent mixture it is often dissolved in (F-List).[1][2][3]
Waste Code Assignment (USA):
If pure substance: Not Regulated (unless characteristic toxicity is proven via TCLP).[2][3] Best Practice: Manage as hazardous non-regulated organic.[2][3]
If in Spent Solvents: F003 (Non-halogenated ignitable) or F002 (Halogenated).[2][3]
Destruction Method: The only acceptable destruction method for nitrogen-fused heterocycles is incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[1][2]
Part 6: References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19930500, 1H-Pyrazolo[4,3-c]pyridine.[1][2][3] Retrieved from [Link][1][2]
U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[3] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] Retrieved from [Link][1]
Personal Protective Equipment (PPE) & Handling Guide: 1H-Pyrazolo[4,3-c]pyridin-3-ol
[1][2] Executive Summary & Risk Profile 1H-Pyrazolo[4,3-c]pyridin-3-ol (often existing in equilibrium with its tautomer 1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one ) is a fused heterocyclic building block commonly used i...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Risk Profile
1H-Pyrazolo[4,3-c]pyridin-3-ol (often existing in equilibrium with its tautomer 1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one ) is a fused heterocyclic building block commonly used in the synthesis of kinase inhibitors (e.g., JAK, ROCK inhibitors).[1][2][3][4]
While specific toxicological data for this exact isomer is often limited in public databases, structural analogs (such as 1H-pyrazolo[3,4-b]pyridines) exhibit acute oral toxicity and mucous membrane irritation .[1][2] Therefore, this guide applies the Precautionary Principle , categorizing the substance as a High-Potency Pharmacophore Intermediate .[1][2]
Core Hazard Classifications (Derived from Structural Analogs)
Strict dust control. Inhalation of powder is the primary exposure vector.[2]
PPE Selection Protocol
Rationale: The primary risk vector for this solid is inhalation of fine particulates during weighing and dermal absorption if solubilized in organic solvents (e.g., DMSO).[2]
A. Respiratory Protection (Critical)[2][6]
Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Weighing Station .[2]
Secondary PPE: If hood work is impossible or during spill cleanup, use a NIOSH-certified N95 or P100 particulate respirator .[1][2]
Why? Heterocyclic amines can sensitize the respiratory tract.[2] N95s block 95% of airborne particles >0.3 microns, sufficient for standard laboratory powders.
B. Hand Protection[2][6][7]
Standard Handling (Solid):Nitrile Gloves (Minimum thickness: 4-5 mil).[1][2]
Solution Handling (DMSO/DMF):Double Gloving is mandatory.[2]
Outer Layer: Nitrile (extended cuff) or Silver Shield™ (Laminate) if handling concentrated stock solutions (>100 mM).[1][2]
Causality: DMSO is a permeation enhancer.[2] It can carry dissolved 1H-Pyrazolo[4,3-c]pyridin-3-ol through standard nitrile gloves and skin barriers into the bloodstream.[1][2]
C. Eye & Body Protection[1]
Eyes:Chemical Splash Goggles are preferred over safety glasses during weighing to prevent dust bypass.[2]
Body: Standard lab coat (buttoned) + long pants + closed-toe shoes.[1][2] Tyvek sleeves recommended for scale-up (>5g) operations.[1][2]
Visualization: PPE & Risk Decision Logic
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier.[1][2] Note the critical requirement for double-gloving when using penetrating solvents like DMSO.[1][2]
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)
Static electricity is a major issue with heterocyclic powders, causing "fly-away" dust.[1][2]
Preparation: Place an anti-static gun or ionizer inside the fume hood.[2] Line the work surface with an absorbent pad (plastic side down).[2]
Eqiupment: Use a disposable spatula or a dedicated stainless steel spatula.[2]
Technique:
Open the source container only inside the hood.[2]
Weigh into a tared vial. Do not use weighing paper (high static risk); use a weighing boat or weigh directly into the reaction vessel.[2]
Self-Validating Step: Wipe the exterior of the source container with a damp Kimwipe (methanol-moistened) before removing it from the hood to capture invisible dust residues.[1][2]
Phase 2: Solubilization
Solvent Choice: 1H-Pyrazolo[4,3-c]pyridin-3-ol is sparingly soluble in water but soluble in DMSO and DMF.[1][2]
Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.[2]
Vortexing: Cap the vial tightly before vortexing. Never vortex an open container of this material.[2]
Phase 3: Reaction Monitoring[1][2]
Sampling: When taking LCMS aliquots, assume the pipette tip is contaminated.[2] Eject tips immediately into a dedicated solid waste container inside the hood.
TLC: If using Thin Layer Chromatography, handle plates with forceps. The silica dust can adsorb the compound and become a secondary inhalation hazard.[2]
Emergency Response & Spill Cleanup
Scenario: You have spilled 500 mg of powder on the benchtop.
Evacuate & Alert: Clear the immediate area. Alert labmates.
Assess: If the spill is outside the fume hood, don an N95 respirator immediately.[2]
Dry Cleanup (Preferred):
Do NOT use a brush/broom (creates airborne dust).[2]
Cover the spill with wet paper towels (water or methanol) to dampen the powder.[2]
Scoop the damp mass into a hazardous waste bag.[2]
Decontamination:
Wipe the surface with 10% bleach solution (oxidizes the hydrazine/heterocycle moiety), followed by water.[2]
Verification: Check the surface with a UV lamp (254 nm).[2] Pyrazolopyridines are often UV-active; glowing spots indicate remaining contamination.[1][2]
Collect in a dedicated solid waste drum.[1][2] Do not mix with biohazard waste.[2]
Liquid Waste (DMSO)
Organic Solvent Waste
Non-Halogenated
Segregate from oxidizers (nitric acid/peroxides).[2] Label as "Contains Heterocyclic Amines".[2]
Empty Containers
P-List/U-List Logic
Triple Rinse
Triple rinse with Methanol.[1][2] Collect rinsate as liquid waste.[2] Deface label and discard glass.
Note: While not explicitly P-listed (acute hazardous waste) by name, the "derived-from" rule suggests treating it with the same rigor as listed heterocyclic amines.[1][2]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19930500, 1H-Pyrazolo[4,3-c]pyridine. Retrieved from [Link]
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 420797, 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (Structural Analog). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2] Retrieved from [Link][1][2]